molecular formula C4H5N3O2 B7763840 2-Methyl-5-nitroimidazole CAS No. 100215-29-0

2-Methyl-5-nitroimidazole

Katalognummer: B7763840
CAS-Nummer: 100215-29-0
Molekulargewicht: 127.10 g/mol
InChI-Schlüssel: FFYTTYVSDVWNMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-nitroimidazole (CAS 696-23-1) is a fundamental nitroimidazole derivative that serves as a critical synthetic intermediate in the development of chemotherapeutic agents . This high-purity compound is the key precursor for the synthesis of metronidazole and other prominent 5-nitroimidazole-based drugs, which are widely used for their antiprotozoal and antibacterial activities against obligate anaerobic bacteria and parasites . The mechanism of action for drugs derived from this scaffold involves a crucial bio-reduction process; the nitro group of the imidazole ring is reduced within the anaerobic cell, generating reactive intermediates that cause cytotoxic damage to microbial DNA and proteins . Beyond its primary role in creating antiparasitic and antibacterial agents, this versatile scaffold is also utilized in the synthesis of other important drugs such as tinidazole, ornidazole, and secnidazole . As a building block, it enables extensive Structure-Activity Relationship (SAR) studies, allowing researchers to explore variations at the 1 and 2-positions of the imidazole ring to modulate biological activity and develop new therapeutic entities . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. This compound must be handled by qualified professionals in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYTTYVSDVWNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061010
Record name 1H-Imidazole, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-23-1, 88054-22-2, 100215-29-0
Record name 2-Methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-methyl-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-nitroimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Imidazole, 2-methyl-5-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methyl-5-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Nitro Group: A Bio-reductive Switch Controlling the Cytotoxic Activity of 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitroimidazole class of antimicrobial agents, with 2-methyl-5-nitroimidazole as a core scaffold for drugs like metronidazole, represents a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1] The therapeutic efficacy of these compounds is not inherent to the parent molecule but is instead unlocked through a sophisticated bio-reductive activation process. This technical guide provides an in-depth analysis of the indispensable role of the 5-nitro group in this mechanism. We will dissect the bioactivation cascade, explore the molecular basis of its selective cytotoxicity, detail the structure-activity relationships dictated by the nitro moiety, and examine the mechanisms of resistance that target this critical pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this functional group acts as a prodrug switch, transforming a stable molecule into a potent cytotoxic agent under specific physiological conditions.

Introduction: The 5-Nitroimidazole Prodrug Strategy

For decades, 5-nitroimidazoles have been pivotal in clinical practice for managing infections caused by anaerobic pathogens such as Bacteroides, Clostridia, and protozoa like Trichomonas and Giardia.[1][2] The parent compound, this compound, is a relatively inert and stable molecule, allowing for excellent bioavailability and distribution.[3] However, its therapeutic power lies in its identity as a prodrug. The central thesis of its mechanism is that the nitro group (–NO₂) is not merely a structural component but the key functional element that, upon reduction, initiates a cascade of events leading to cell death.[4] This activation is exquisitely selective, occurring almost exclusively within the low-redox-potential environment of anaerobic and microaerophilic microorganisms, which explains the drug's targeted spectrum of activity and minimal impact on host aerobic cells.[5]

The Pivotal Role of the Nitro Group: A Cascade of Reductive Bioactivation

The transformation of this compound from an inert prodrug to a cytotoxic agent is a multi-step process entirely dependent on the chemical reactivity of the nitro group. This process is most efficient under anaerobic conditions.[6]

The Anaerobic Prerequisite: Setting the Stage for Activation

The selectivity of 5-nitroimidazoles is a direct consequence of the unique physiology of anaerobic organisms. These microbes possess metabolic pathways that operate at a very low redox potential. Key to this are low-potential electron transport proteins like ferredoxin or flavodoxin, which are part of enzyme systems such as pyruvate:ferredoxin oxidoreductase (PFOR).[7][8] These proteins have a sufficiently negative redox potential to donate a single electron to the nitro group of the imidazole, a step that is energetically unfavorable in the high-redox environment of aerobic host cells.[5]

The Bioactivation Pathway

The activation process can be understood as a sequence of reductive events targeting the nitro group.

  • Passive Diffusion: The small, uncharged this compound molecule enters the microbial cell via passive diffusion, moving down its concentration gradient.[6]

  • One-Electron Reduction: Inside the anaerobe, enzymes with low redox potential (e.g., nitroreductases) transfer a single electron to the 5-nitro group.[9] This is the committed step, converting the nitro group into a highly reactive nitro radical anion (R-NO₂⁻•).[10]

  • Generation of Cytotoxic Intermediates: The nitro radical anion is unstable and short-lived. It is further reduced to generate even more reactive and cytotoxic intermediates, including a nitroso (R-NO) and a hydroxylamine (R-NHOH) derivative.[9][11] It is these highly electrophilic species that are ultimately responsible for the drug's bactericidal effects.[4] This activation consumes a total of four electrons.[10][11]

  • The "Futile Cycling" Effect of Oxygen: In the presence of oxygen, the bioactivation pathway is short-circuited. Molecular oxygen, being a more avid electron acceptor, can rapidly re-oxidize the nitro radical anion back to its original nitro group form.[6] This "futile cycle" not only prevents the formation of the cytotoxic downstream intermediates but also generates superoxide radicals (O₂⁻•), which can add to cellular stress. This elegant mechanism explains why the drug is ineffective against obligate aerobes and protects host tissues from damage.

The entire bioactivation cascade is a beautiful example of targeted drug delivery, where the unique metabolic machinery of the pathogen is exploited to arm the therapeutic agent at the site of infection.

Resistance_Mechanisms cluster_activation Susceptible Pathway (Activation) cluster_resistance Resistance Pathways Prodrug This compound (R-NO₂) Radical Nitro Radical Anion Prodrug->Radical +1e⁻ Impaired Impaired Activation (Mutated/Downregulated Nitroreductases) Prodrug->Impaired Pathway Blocked Inactivation Reductive Inactivation (Nim Enzymes) Prodrug->Inactivation +6e⁻ Intermediates Cytotoxic Intermediates Radical->Intermediates +3e⁻ Death Cell Death Intermediates->Death Amine Non-toxic Amino Derivative (R-NH₂) Inactivation->Amine Survival Cell Survival Amine->Survival

Caption: Susceptible vs. Resistant pathways for this compound metabolism.

Experimental Protocols for Elucidating the Nitro Group's Role

Validating the mechanism of action and investigating resistance requires robust experimental methodologies. The causality behind these protocols is to isolate and measure the specific biochemical events central to the drug's function.

Protocol: In Vitro Nitroreductase Activity Assay
  • Rationale: This assay directly measures the enzymatic activity responsible for the first, critical step of prodrug activation. By quantifying the rate of drug reduction, one can compare the activation efficiency between susceptible and resistant strains.

  • Methodology:

    • Prepare Cell-Free Lysates: Grow susceptible and suspected resistant bacterial strains under strict anaerobic conditions. Harvest cells and prepare cell-free extracts via sonication or French press, followed by centrifugation to remove cell debris.

    • Reaction Setup: In an anaerobic chamber, prepare a reaction mixture containing:

      • Phosphate buffer (e.g., 100 mM, pH 7.0)

      • Electron donor (e.g., 1 mM NADH or NADPH)

      • Cell-free lysate (normalized by total protein concentration)

    • Initiate Reaction: Add the 5-nitroimidazole substrate (e.g., metronidazole at 200 µM) to the mixture to start the reaction.

    • Monitor Substrate Depletion: At timed intervals (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction (e.g., by adding acetonitrile). Monitor the decrease in the parent drug concentration using High-Performance Liquid Chromatography (HPLC) with UV detection (nitroimidazoles have a characteristic absorbance peak).

    • Data Analysis: Calculate the rate of substrate consumption (nmol/min/mg protein). A significantly lower rate in the resistant strain's lysate compared to the susceptible strain indicates impaired nitroreductase activity.

Protocol: DNA Damage Assessment via Single-Cell Gel Electrophoresis (Comet Assay)
  • Rationale: This protocol provides direct visual and quantitative evidence of the primary cytotoxic effect: DNA strand breakage. It validates that the downstream consequence of nitro group reduction is genomic damage.

  • Methodology:

    • Cell Treatment: Expose anaerobic microbial cultures to varying concentrations of the 5-nitroimidazole drug for a defined period (e.g., 1-2 hours). Include an untreated control.

    • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

    • Lysis: Lyse the embedded cells using a high-salt detergent solution. This removes cell membranes and proteins, leaving behind the DNA "nucleoid."

    • Alkaline Unwinding & Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13). This unwinds the DNA and denatures it. Apply an electric field.

    • Principle of Separation: Undamaged, supercoiled DNA remains compact within the nucleoid. Fragmented DNA (resulting from strand breaks) relaxes and migrates out of the nucleoid towards the anode, forming a "comet tail."

    • Visualization & Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using fluorescence microscopy. Use image analysis software to quantify the extent of DNA damage by measuring parameters like tail length and tail moment (tail length × % DNA in the tail). A dose-dependent increase in comet tail formation confirms DNA damage.

Comet_Assay_Workflow A 1. Treat Anaerobic Cells with 5-Nitroimidazole B 2. Embed Single Cells in Agarose on a Slide A->B C 3. Lyse Cells to Create Nucleoids B->C D 4. Alkaline Unwinding & Electrophoresis C->D E 5. Stain DNA and Visualize with Microscopy D->E F 6. Quantify DNA Damage (Comet Tail Moment) E->F

Caption: Experimental workflow for the Comet Assay to detect DNA damage.

Conclusion and Future Perspectives

The 5-nitro group is the master switch for the bioactivity of this compound and its derivatives. It enables a highly targeted therapeutic strategy, turning an inert prodrug into a potent DNA-damaging agent specifically within anaerobic pathogens. Understanding this bio-reductive mechanism in molecular detail is not only fundamental to appreciating its current clinical success but is also essential for addressing the growing challenge of antimicrobial resistance.

Future research in this field should focus on:

  • Designing Novel Nitroimidazoles: Synthesizing compounds with optimized redox potentials to enhance activity against strains with partially compromised reductive pathways.

  • Overcoming Resistance: Developing molecules that are poor substrates for the nim-encoded reductive inactivation enzymes but remain excellent substrates for the activating nitroreductases.

  • Expanding the Spectrum: Exploring modifications to the nitroimidazole scaffold that might allow for activation under different physiological conditions, potentially broadening their use. [12] The nitro group, a simple yet powerful functional moiety, will continue to be a central focus in the development of the next generation of antimicrobial agents designed to combat challenging anaerobic and microaerophilic infections.

References

  • The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). PMC - NIH.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (n.d.). PMC.
  • What is the mechanism of Metronidazole Hydrochloride?. (2024).
  • What is the synthesis method of this compound?. (n.d.). Guidechem.
  • Mechanism of Resistance in Metronidazole. (n.d.).
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PMC.
  • This compound. (n.d.). PubChem.
  • The Nitro Group: A Double-Edged Sword in Medicinal Chemistry. (n.d.). Benchchem.
  • This compound. (n.d.). CymitQuimica.
  • Synthesis of some this compound derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research.
  • Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. (1988). Journal of Medicinal Chemistry.
  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. (2017). Journal of Antimicrobial Chemotherapy.
  • Nitroimidazole: Definition, Mechanism and Uses. (n.d.). BOC Sciences.
  • Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. (n.d.). PubMed.
  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. (n.d.). PubMed.
  • Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activ
  • Metronidazole induces DNA strand-breaks in cultures of human lymphocytes and phytohemagglutinin-stimulated human lymphocytes. (1991). Arzneimittelforschung.
  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II.
  • Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. (n.d.). Sexually Transmitted Infections.
  • DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombin
  • DNA synthesis inhibitors: Metronidazole Pharmacology. (2025). YouTube.
  • DNA breakage due to metronidazole treatment. (n.d.).
  • Action of clinically utilized 5-nitroimidazoles on microorganisms. (n.d.). PubMed.

Sources

spectroscopic analysis of 2-Methyl-5-nitroimidazole (IR, NMR)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-Methyl-5-nitroimidazole (2-M-5-NI) , a critical intermediate in the synthesis of nitroimidazole antibiotics (e.g., Metronidazole, Tinidazole).

The content is structured to support Quality Control (QC) and R&D workflows, focusing on distinguishing the target molecule from its starting materials (2-methylimidazole) and isomers using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Technical Summary

This compound (CAS: 696-23-1) is the defining precursor for the nitroimidazole class of antimicrobials. Its purity is paramount as it directly influences the yield and safety profile of downstream APIs (Active Pharmaceutical Ingredients).[1]

  • Chemical Formula:

    
    [2][3][4][5]
    
  • Molecular Weight: 127.10 g/mol [2][3]

  • Critical Quality Attribute (CQA): The position of the nitro group (

    
    ) at position 5 is thermodynamically favored in the solid state but exists in tautomeric equilibrium with the 4-nitro isomer in solution. Spectroscopic validation must account for this dynamic behavior.[1]
    

Molecular Identity & Tautomerism

Understanding the structural dynamics is a prerequisite for interpreting NMR data.[1]

  • Solid State: Exists predominantly as the 5-nitro tautomer due to intermolecular hydrogen bonding.[1]

  • Solution State: In solvents like DMSO, the proton on the imidazole nitrogen is labile, leading to rapid tautomeric exchange between the 4-nitro and 5-nitro forms. This often results in signal broadening for the NH proton or averaged signals for the ring carbons.[1]

Infrared Spectroscopy (IR)

Objective: Confirmation of functional groups (Nitro, Methyl, Imidazole ring) and solid-state fingerprinting.[6]

Experimental Protocol
  • Technique: ATR-FTIR (Attenuated Total Reflectance) is preferred for rapid QC.[1]

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr) for high-resolution structural elucidation.

  • Resolution: 4 cm⁻¹

  • Scans: 16-32 scans.

Diagnostic Vibrational Bands

The presence of the Nitro group stretches is the primary "Pass/Fail" indicator.[1]

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Imine (Ring)

3200 – 3450Medium/BroadIndicates free base form (unsubstituted Nitrogen).
Aromatic C-H

3000 – 3150WeakCharacteristic of the imidazole ring proton (

).[1]
Methyl Group

2900 – 2990WeakAliphatic stretches from the 2-methyl substituent.
Nitro Group

1530 – 1550 Strong Primary Marker. Asymmetric stretch.[1]
Nitro Group

1350 – 1380 Strong Symmetric stretch.[1] Confirms nitro functionality.
Imidazole Ring

1450 – 1500MediumRing skeletal vibrations.[1]

Technical Insight: A shift or disappearance of the N-H stretch (3200-3450 cm⁻¹) is the first indicator that the molecule has reacted (e.g., during N-alkylation to form Metronidazole).

Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation, isomer differentiation, and impurity profiling.[1][7][8]

Experimental Protocol
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory. The compound is poorly soluble in

    
    .[1]
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

¹H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum is simple but highly diagnostic.

Proton AssignmentShift (

, ppm)
MultiplicityIntegralInterpretation
Imid-NH (

)
13.0 – 13.5Broad Singlet1HHighly exchangeable. Chemical shift varies with concentration and water content.[1]
Ring Proton (

)
8.00 – 8.25 Singlet1HKey Identifier. Deshielded by the adjacent

group. If this peak is < 7.0 ppm, the nitro group is likely absent.[1]
Methyl (

)
2.35 – 2.45 Singlet3HDistinct singlet.[1] Impurities often appear as split peaks or shoulders here.[1]
¹³C NMR Analysis (100 MHz, DMSO-d6)

Used to confirm the carbon skeleton and oxidation state.

Carbon EnvironmentShift (

, ppm)
Note
C2 (Amidine) 145.0 – 148.0Quaternary carbon attached to the methyl group.
C5 (C-Nitro) 138.0 – 142.0Quaternary carbon bearing the nitro group.[1]
C4 (Aromatic CH) 128.0 – 133.0The only methine carbon in the ring.[1]
Methyl (

)
13.5 – 14.5Upfield aliphatic signal.[1]

Integrated Quality Control Workflow

The following logic structure defines the decision-making process for validating this compound batches.

QC_Workflow Sample Raw Sample (this compound) IR_Step Step 1: ATR-FTIR Analysis Sample->IR_Step IR_Check Check: 1530-1550 cm⁻¹ (NO₂) present? IR_Step->IR_Check NMR_Step Step 2: ¹H NMR (DMSO-d₆) IR_Check->NMR_Step Yes Fail_NO2 FAIL: Missing Nitro Group (Possible Starting Material) IR_Check->Fail_NO2 No NMR_Check1 Check: Singlet at ~2.4 ppm? NMR_Step->NMR_Check1 NMR_Check2 Check: Singlet at >8.0 ppm? NMR_Check1->NMR_Check2 Yes Fail_Iso FAIL: Wrong Isomer/Degradant NMR_Check1->Fail_Iso No (Shifted/Split) Purity_Check Impurity Profiling: Any peaks at 6.8-7.0 ppm? NMR_Check2->Purity_Check Yes NMR_Check2->Fail_NO2 No (<7.5 ppm) Pass PASS: Identity Confirmed Purity_Check->Pass No Fail_Imp FAIL: 2-Methylimidazole Contamination Purity_Check->Fail_Imp Yes (Starting Material)

Figure 1: Spectroscopic validation logic for this compound. This workflow prioritizes the detection of the Nitro group (IR) followed by structural confirmation and impurity detection (NMR).

Troubleshooting Common Anomalies
  • Water Peak Interference: DMSO-d6 is hygroscopic.[1] A broad peak at 3.33 ppm (

    
    ) is common.[1] Ensure the sample is dried; otherwise, the NH proton (13.0 ppm) may broaden into the baseline due to proton exchange with water.[1]
    
  • Missing NH Signal: If the sample is "wet" or the concentration is too low, the NH signal at 13.0 ppm may not be visible.[1] This does not necessarily indicate a failure if the C-H ring proton (8.0 ppm) and Methyl group (2.4 ppm) are correct.[1]

  • Split Methyl Peak: If the methyl signal at 2.4 ppm appears as a doublet or has a "shoulder," it indicates the presence of 2-methylimidazole (starting material), which lacks the electron-withdrawing nitro group, causing its methyl to shift slightly upfield.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12760: this compound.[1] PubChem.[1][9] [Link]

  • European Pharmacopoeia (Ph.[1][9] Eur.). Metronidazole Impurity A Reference Standard.[1][9] EDQM.[1] [Link]

  • Royal Society of Chemistry (RSC). Spectroscopic data of nitroimidazole derivatives.[1] ChemSpider/RSC Advances.[1] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link][1]

Sources

Methodological & Application

Application Notes & Protocols for the Industrial Production of 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-5-nitroimidazole (CAS No: 88054-22-2) is a critical chemical intermediate in the fine chemical and pharmaceutical industries.[1] It appears as a light white or beige crystalline powder with a melting point of 252-254°C and is insoluble in water.[1][2] Its primary significance lies in its role as the direct precursor for the synthesis of several essential nitroimidazole-based active pharmaceutical ingredients (APIs). Notably, it is the starting material for metronidazole, a drug recommended by the World Health Organization as a first-line treatment for anaerobic bacterial and protozoal infections.[1] It is also used to produce other important medications such as secnidazole and the veterinary drug dimetridazole.[1]

Given its importance, robust and safe industrial-scale production methods are paramount. The most common industrial synthesis route involves the nitration of 2-methylimidazole.[1] This process, while effective, involves highly exothermic and potentially hazardous reactions that demand precise control and a deep understanding of the underlying chemical principles. This document provides a detailed guide to the industrial production process, focusing on the scientific rationale, step-by-step protocols, and critical safety considerations.

Part 1: The Chemistry of Synthesis - Electrophilic Nitration

The industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-methylimidazole. The reaction employs a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Reaction Mechanism
  • Formation of the Nitronium Ion: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Electrophilic Attack: The nitronium ion attacks the electron-rich imidazole ring of 2-methylimidazole. The substitution preferentially occurs at the 5-position due to the directing effects of the ring nitrogens and the methyl group. The presence of 4-nitro isomers is a possibility that must be managed during purification.[1]

  • Rearomatization: The imidazole ring regains its aromaticity by losing a proton (H⁺), yielding the final product, this compound.

The overall reaction is highly exothermic and requires stringent temperature control to prevent runaway reactions and ensure product quality.[1]

Synthesis Reaction Pathway

The following diagram illustrates the chemical transformation from 2-methylimidazole to this compound.

G cluster_reactants Reactants cluster_product Product 2-Methylimidazole 2-Methylimidazole ReactionVessel Nitration Reaction (Exothermic) 2-Methylimidazole->ReactionVessel Charge Nitrating Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating Mixture->ReactionVessel Slow Addition This compound This compound ReactionVessel->this compound Yields

Caption: Chemical synthesis pathway for this compound.

Part 2: Industrial Production Workflow

The industrial production process can be segmented into three primary stages: nitration reaction, neutralization and isolation, and finally, drying and packaging. A critical aspect of modern industrial processes is the incorporation of waste stream management, such as the recovery of ammonium sulfate from the wastewater generated during neutralization.[3]

Overall Process Flow Diagram

This diagram outlines the major unit operations in a typical industrial plant for producing this compound.

raw_materials Raw Materials (2-Methylimidazole, H₂SO₄, HNO₃) reaction 1. Nitration Reaction - Controlled Temperature - Staged Reagent Addition raw_materials->reaction quench 2. Quenching (Dilution in Water/Ice) reaction->quench Transfer of Reaction Mass neutralization 3. Neutralization (e.g., Ammonia Liquor to pH ~6-7) quench->neutralization filtration 4. Centrifugation / Filtration neutralization->filtration Precipitated Slurry washing 5. Washing (Water) filtration->washing Crude Product Cake wastewater Wastewater Treatment (e.g., (NH₄)₂SO₄ Recovery) filtration->wastewater Mother Liquor drying 6. Drying washing->drying washing->wastewater Wash Effluent product Final Product (this compound) drying->product

Caption: Industrial production workflow for this compound.

Part 3: Detailed Protocols and Process Parameters

Protocol 1: Synthesis of this compound

This protocol is a synthesized representation of common industrial practices. Quantities and specific parameters must be optimized for the specific scale and equipment used.

Materials & Equipment:

  • Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, and reflux condenser.

  • Dosing pumps for acid addition.

  • 2-Methylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (e.g., 89%)[3]

  • Quench tank with cooling capabilities.

  • Neutralization vessel.

Procedure:

  • Reactor Preparation: Charge the primary reactor with concentrated sulfuric acid (e.g., 855 kg of 98% H₂SO₄).[3]

  • Initial Heating: Begin agitation and heat the sulfuric acid to approximately 60-70°C.[3]

  • Staged Addition of Reactant: Add 2-methylimidazole in multiple stages. For instance, an initial portion can be added as the temperature rises to 80-100°C, with subsequent portions added as the temperature is carefully increased towards the final reaction temperature of 130-145°C.[3] This staged addition is a critical safety measure to control the exothermic reaction.

  • Nitric Acid Dosing: Once the 2-methylimidazole is fully added and the target temperature is reached (e.g., 145°C), begin the slow, controlled addition of concentrated nitric acid at a constant flow rate (e.g., 240 kg/hr ).[3]

  • Reaction Hold: After the complete addition of nitric acid, maintain the reaction mixture at the target temperature (e.g., 148°C) for a hold period of approximately 1.5 to 3 hours to ensure the reaction goes to completion.[3] Monitor the temperature closely throughout this phase.

  • Controlled Cooling: Once the hold time is complete, cool the reaction mass to below 140°C before transferring to the next stage.[3]

Protocol 2: Product Isolation and Purification

Procedure:

  • Quenching: Prepare a quench tank with a significant volume of water (e.g., 2000 kg).[3] Transfer the cooled reaction mixture from the reactor into the water under agitation. This step must be carefully controlled as the dilution of concentrated acid is highly exothermic.

  • Neutralization: Cool the diluted acidic solution. Slowly add a neutralizing agent, such as ammonia liquor, while monitoring the pH. The neutralization process also generates heat and requires efficient cooling to maintain temperatures below 30°C.[4]

  • Precipitation: Continue adding the neutralizing agent until the pH of the solution reaches approximately 6-7.[5][6] The product, this compound, will precipitate as a bright yellow or almost white solid.[5]

  • Filtration: Transfer the resulting slurry to a centrifuge or filter press to separate the solid product from the mother liquor.

  • Washing: Wash the filtered product cake with water multiple times to remove residual acids and soluble impurities.[1][5]

  • Drying: Dry the washed product in a suitable industrial dryer (e.g., vacuum tray dryer) to obtain the final, pure this compound powder.[1]

Table 1: Key Process Parameters & Considerations
ParameterTypical RangeRationale & Impact on Process
Reagent Ratio Molar ratios are optimized based on pilot plant data.An excess of the nitrating agent is typically used to drive the reaction to completion. Excess nitric acid can also act as a reaction inhibitor, improving safety.[5][7]
Reaction Temperature 110°C - 150°C[5][7]Higher temperatures increase the reaction rate but also elevate the risk of runaway reactions and decomposition. Precise control is essential for both safety and yield.
Reagent Addition Rate Slow & ControlledThe nitration of 2-methylimidazole has an induction period and can become violent.[5] Slow, staged addition of reactants is a critical safety control to manage the high exothermicity.
Reaction Time 1 - 3 hoursSufficient time is required for the reaction to reach completion. The endpoint can be monitored using in-process controls like HPLC.
Neutralization pH 6.0 - 7.0[5][6]This pH range ensures maximum precipitation of the product while keeping impurities in the solution.
Yield 60% - 77%[5]The yield is highly dependent on the precise control of all reaction parameters. Side reactions and product decomposition can lower the effective yield.

Part 4: Critical Safety Considerations

The industrial production of this compound involves significant hazards that must be rigorously managed. The reaction between 2-methylimidazole and the nitrating mixture is highly exothermic and can be explosive if not properly controlled.[5]

Chemical Hazards:

  • Concentrated Nitric Acid: A powerful oxidizing agent and highly corrosive. It can cause severe skin burns and eye damage.[8] It can ignite or react explosively with organic materials and other combustibles.[9][10] Nitric acid penetrates standard nitrile lab gloves in under 5 minutes.[9][11]

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. The dilution with water is extremely exothermic.

  • 2-Methylimidazole: A combustible solid.

Process Safety Measures:

  • Reaction Control: The use of deterrents or inhibitors is a key safety strategy. Adding a portion of the reacted solution from a previous batch or using an excess of nitric acid can shorten the reaction's dangerous induction period and allow for better control.[5][7]

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves (e.g., neoprene), chemical splash goggles, face shields, and impervious aprons or coveralls.[9][10][12]

  • Engineering Controls: Reactions must be conducted in a well-ventilated area, preferably within a contained reactor system equipped with pressure relief valves and emergency cooling systems.[10][11] An eyewash and safety shower must be immediately accessible.[10][11]

  • Spill Management: Have appropriate spill kits available. Spills of nitric acid should be neutralized with sodium carbonate and absorbed with an inert material. Do not use combustible materials like sawdust to absorb nitric acid spills.[11]

  • Material Handling: Always add acid to water, never the reverse, to manage the heat of dilution.[10][12] Transport acids in secondary containment.[10][11]

Conclusion

The industrial synthesis of this compound is a well-established but hazardous process that forms the foundation for producing several vital medicines. Success on an industrial scale hinges on a thorough understanding of the reaction mechanism, precise control over key process parameters, and an unwavering commitment to safety. By implementing the robust protocols and safety measures outlined in this guide, researchers and manufacturers can ensure the efficient, reliable, and safe production of this critical pharmaceutical intermediate.

References

  • Process for producing this compound - Eureka | Patsnap. Available at: [Link]

  • US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents.
  • Synthesis of this compound - PrepChem.com. Available at: [Link]

  • CN102321028A - Method for synthesizing this compound-1-ethanol - Google Patents.
  • CN113372281A - Synthetic method of metronidazole - Google Patents.
  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals LYAPUNOVA Maria V. , MA. Available at: [Link]

  • Additively Manufactured Continuous Processing Reactor System for Producing Liquid-Based Pharmaceutical Substances - MDPI. Available at: [Link]

  • The Chemistry of Metronidazole: From Raw Material to Medicine. Available at: [Link]

  • Nitric Acid - Environmental Health and Safety. Available at: [Link]

  • What safety precautions should I take when handling nitric acid? - Quora. Available at: [Link]

  • DE2310414A1 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents.
  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals - ResearchGate. Available at: [Link]

  • WO/2015/198107 SYNTHESIS OF METRONIDAZOLE - WIPO Patentscope. Available at: [Link]

  • CH562805A5 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents.
  • Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol - Quick Company. Available at: [Link]

  • Chemical Safety Guidelines - Nitric Acid. Available at: [Link]

Sources

using 2-Methyl-5-nitroimidazole to synthesize secnidazole and dimetridazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the divergent synthesis of two critical antiprotozoal agents, Dimetridazole (DMZ) and Secnidazole (SEC) , utilizing 2-Methyl-5-nitroimidazole (2-MNI) as the common scaffold. Unlike standard textbook descriptions, this guide focuses on industrial viability, addressing the critical challenge of regioselectivity (N1 vs. N3 alkylation) and process safety when handling energetic nitro-compounds and alkylating agents.

Pre-Synthesis Considerations & Safety

This compound (2-MNI) exists as a tautomeric mixture (4-nitro


 5-nitro). The success of these syntheses depends on driving the reaction toward the 1-alkyl-5-nitro  isomer while suppressing the thermodynamically stable but pharmacologically inactive 1-alkyl-4-nitro  impurity.
Material Specifications
ComponentGradeKey SpecificationHazard Note
2-MNI >98%<0.5% Water (Critical for yield)Suspected Mutagen
Dimethyl Sulfate (DMS) ACSClear, colorlessHighly Toxic/Carcinogenic (Skin/Inhalation)
Propylene Oxide Anhydrous>99% PurityHighly Flammable/Carcinogenic
Formic Acid 98%Low water contentCorrosive
Aluminum Chloride (

)
AnhydrousPowderMoisture Sensitive
Regioselectivity Mechanism

The alkylation of the 2-MNI anion is governed by steric hindrance.[1]

  • Target Pathway (Kinetic Control): Attack by the nitrogen distal to the nitro group yields the 5-nitro isomer (Active Drug).

  • Impurity Pathway: Attack by the nitrogen proximal to the nitro group yields the 4-nitro isomer (Inactive Impurity).

  • Control Strategy: Use of specific acid catalysts (Formic acid or Lewis acids) protonates the imidazole ring, directing substitution patterns and stabilizing the transition state for 5-nitro formation.

Synthesis of Dimetridazole (DMZ)

Reaction Type: N-Methylation via Dimethyl Sulfate in Acidic Media.

Reaction Scheme

The industrial standard utilizes formic acid not just as a solvent, but to modulate the basicity of the imidazole nitrogen, reducing the formation of quaternary ammonium salts.

DMZ_Synthesis MNI This compound (Starting Material) Mix Acidification (Formic Acid) MNI->Mix Rxn Methylation (DMS, 55-60°C) Mix->Rxn + Dimethyl Sulfate DMZ Dimetridazole (Target: 1,2-dimethyl-5-nitroimidazole) Rxn->DMZ Major Path Impurity Impurity: 1,2-dimethyl-4-nitroimidazole Rxn->Impurity Minor Path (<5%) Quench Quench & Neutralize (NH4OH) DMZ->Quench

Figure 1: Reaction logic for the synthesis of Dimetridazole emphasizing the competitive impurity pathway.

Detailed Protocol

Scale: 100g 2-MNI basis.

  • Preparation: In a 500mL 3-neck round bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, charge 100g 2-MNI (0.78 mol).

  • Acidification: Add 300g Formic Acid (98%) . Stir until fully dissolved. The solution will exotherm slightly.

  • Heating: Heat the mixture to 55°C . Note: Do not exceed 60°C initially to prevent runaway methylation.

  • Alkylation: Add 105g Dimethyl Sulfate (DMS) dropwise over 60 minutes.

    • Critical Control: Maintain temperature between 55-60°C. If temp spikes, stop addition immediately.

  • Digestion: Once addition is complete, hold temperature at 60°C for 2 hours . Then, raise temperature to 80°C for 30 minutes to ensure completion.

  • Distillation: Switch configuration to distillation. Distill off excess formic acid under reduced pressure (approx. 200 mmHg) until the residue is thick.

  • Quenching: Cool residue to 20°C. Slowly add 300mL Ice Water .

  • Neutralization: Adjust pH to 8.0–9.0 using 25% Ammonium Hydroxide . The product will precipitate.[2]

  • Filtration: Filter the crude solid. Wash with cold water (2 x 50mL).

  • Recrystallization: Recrystallize from water/ethanol (90:10) to remove the 4-nitro isomer (which is more soluble in ethanol).

Expected Yield: 65–75% Melting Point: 138–140°C[3]

Synthesis of Secnidazole (SEC)

Reaction Type: Epoxide Ring Opening / Hydroxyalkylation.

Reaction Scheme

This reaction requires a Lewis Acid catalyst to activate the epoxide ring of propylene oxide and ensure regioselective opening at the terminal carbon.

SEC_Synthesis Start 2-MNI + Solvent (Ethyl Acetate) Cat Catalyst Addition (AlCl3 or BF3-Etherate) Start->Cat Epoxide Propylene Oxide Addition (Controlled Rate, <45°C) Cat->Epoxide Workup Hydrolysis & Extraction Epoxide->Workup Ring Opening Cryst Crystallization (Dichloromethane/Hexane) Workup->Cryst

Figure 2: Step-wise workflow for Secnidazole synthesis via Lewis Acid catalysis.

Detailed Protocol

Scale: 50g 2-MNI basis.

  • Solvation: In a reaction vessel, suspend 50g 2-MNI in 250mL Ethyl Acetate (anhydrous).

  • Catalysis: Add 2.5g Aluminum Chloride (

    
    )  anhydrous. Stir for 15 minutes at room temperature. The mixture may darken.
    
  • Alkylation: Heat to 40°C . Slowly add 35g Propylene Oxide (1,2-epoxypropane) via a pressure-equalizing dropping funnel over 2 hours.

    • Why Slow Addition? Propylene oxide is volatile (bp 34°C). Rapid addition leads to evaporation and loss of stoichiometry.

  • Reaction: Reflux gently (approx 45-50°C) for 6 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Quench: Cool to 10°C. Add 50mL dilute HCl (1N) to quench the aluminum catalyst.

  • Separation: Separate the organic layer (Ethyl Acetate).[1] Extract the aqueous layer with Ethyl Acetate (2 x 50mL).

  • Concentration: Combine organic layers, dry over

    
    , and concentrate under vacuum to a viscous oil.
    
  • Purification: Dissolve the oil in minimal Dichloromethane (DCM) . Add Hexane dropwise until turbidity appears. Cool to 0°C to crystallize.

Expected Yield: 60–70% Melting Point: 76°C

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, you must validate the Regiochemical Purity .

HPLC Method for Isomer Differentiation
  • Column: C18 (250mm x 4.6mm, 5µm)

  • Mobile Phase: Phosphate Buffer (pH 4.5) : Acetonitrile (80:20)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 315 nm

  • Retention Time Logic:

    • The 4-nitro isomer (more polar due to nitro proximity to N-H/N-R interaction) typically elutes before the 5-nitro isomer (Target).

1H-NMR Diagnostic Signals (DMSO-d6)
CompoundKey Signal (ppm)Interpretation
2-MNI (Start) 13.0 (br s)N-H proton (disappears in product)
Dimetridazole 3.70 (s, 3H)N-CH3 (Methyl group on N1)
Secnidazole 1.08 (d, 3H)CH3 of the hydroxypropyl chain
Secnidazole 5.05 (d, 1H)-OH proton (confirms ring opening)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (DMZ) Loss of DMS via evaporationUse a more efficient reflux condenser; ensure temp <60°C during addition.
High 4-Nitro Impurity Reaction temperature too highMaintain strict temperature control. Lower temp favors the kinetic 5-nitro product.
Secnidazole Oil Incomplete crystallizationThe product has a low MP (76°C). Use high-purity seed crystals and cool very slowly.
Color Issues Oxidation of intermediatesPerform reaction under Nitrogen atmosphere.

References

  • Synthesis of Dimetridazole: Method of obtaining dimetridazole.[4] Patent RU2528025C1. (2014).

  • Synthesis of Secnidazole: Preparation method of secnidazole. Patent CN103539745A. (2014).

  • Regioselectivity: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica, 2022.

  • Biological Activity & Structure: Synthesis of some this compound derivatives.[1][2][5] Journal of Chemical and Pharmaceutical Research, 2011.[5]

  • Impurity Profile: Secnidazole Impurities Reference Standards. SynZeal Research.[6][1]

Sources

Application Notes and Protocols for the Alkylation of 2-Methyl-5-nitroimidazole in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the N-alkylation of 2-methyl-5-nitroimidazole, a cornerstone reaction in the synthesis of a multitude of antimicrobial agents. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, strategic considerations for analog design, and practical, field-tested methodologies.

The Enduring Legacy of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of essential drugs like metronidazole, tinidazole, and ornidazole.[1][2] These compounds are indispensable in the treatment of anaerobic bacterial and protozoal infections.[3][4] The biological activity of these drugs is intrinsically linked to the nitro group at the C5 position. Under the hypoxic conditions characteristic of anaerobic organisms, the nitro group is reduced to generate highly reactive nitroso and hydroxylamine radicals.[5] These radicals can then covalently modify and damage critical biomolecules such as DNA, leading to cell death.[2]

The N-1 substituent on the imidazole ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these drugs, including their solubility, metabolic stability, and tissue penetration.[2] Consequently, the N-alkylation of the this compound nucleus is a pivotal and versatile strategy in the design and synthesis of novel antimicrobial agents with improved efficacy and tailored properties.[3][4]

The Chemistry of N-Alkylation: A Tale of Two Nitrogens

The N-alkylation of this compound involves the substitution of the proton on one of the ring nitrogen atoms with an alkyl group. However, the asymmetry of the imidazole ring presents a significant challenge: the potential for the formation of two regioisomers, the desired N-1 alkylated product (a 5-nitroimidazole derivative) and the isomeric N-3 alkylated product (which is tautomeric with a 4-nitroimidazole derivative).

Figure 1: Tautomerism and Regioisomeric Products of Alkylation.

The regioselectivity of the alkylation is a critical consideration, as the biological activity often resides predominantly in the 5-nitro isomer. Several factors influence the N-1 versus N-3 selectivity:

  • Steric Hindrance: The presence of the methyl group at C2 and the nitro group at C5 creates a sterically hindered environment around the N-1 position. Conversely, the N-3 position is less encumbered. This steric factor often favors the formation of the N-3 (4-nitro) isomer.[6][7]

  • Electronic Effects: The electron-withdrawing nature of the nitro group influences the nucleophilicity of the ring nitrogens. In the anionic intermediate formed upon deprotonation, the negative charge is delocalized across the ring, and the relative nucleophilicity of the two nitrogens can be subtly affected by the reaction conditions.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, polar aprotic solvents like DMF or DMSO in the presence of a strong base such as potassium hydroxide often lead to a mixture of isomers. In contrast, using a weaker base like potassium carbonate in a less polar solvent such as acetonitrile can favor the formation of the thermodynamically more stable N-1 isomer, especially at elevated temperatures.[6][7]

Computational studies have corroborated these experimental observations, indicating that while the N-3 position may be kinetically favored due to lower steric hindrance, the N-1 substituted product is often the thermodynamically more stable isomer.[6][7] Therefore, reaction conditions that allow for equilibration can favor the desired 5-nitro derivative.

General Protocols for N-Alkylation

The following protocols provide a starting point for the N-alkylation of this compound. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

Protocol 1: General Alkylation using Potassium Carbonate in Acetonitrile

This method is often preferred for achieving good yields of the desired N-1 isomer.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 - 1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

Protocol 2: Alkylation in Polar Aprotic Solvents

This protocol can be employed when higher reaction temperatures are required or when the reactants have poor solubility in acetonitrile.

Materials:

  • This compound

  • Alkylating agent

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Ice-water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, carefully add potassium hydroxide (1.1 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases (in the case of NaH).

  • Cool the mixture to 0 °C and add the alkylating agent (1.0 - 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Key Drug Molecules: Case Studies

The following sections provide more detailed protocols for the synthesis of clinically important 5-nitroimidazole drugs, illustrating the practical application of the alkylation strategies.

Synthesis of Metronidazole

Metronidazole, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, is a cornerstone of antimicrobial therapy. Its synthesis typically involves the reaction of this compound with ethylene oxide or a 2-haloethanol.

Figure 2: Synthesis of Metronidazole.

Protocol: Synthesis of Metronidazole

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), 2-chloroethanol (1.5 eq), and sodium hydroxide (1.1 eq) in a suitable solvent such as isopropanol.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure metronidazole.

Synthesis of Tinidazole

Tinidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, exhibits a broader spectrum of activity and a longer half-life than metronidazole. Its synthesis involves the alkylation of this compound with an ethylsulfonylethyl-containing electrophile.

Protocol: Synthesis of Tinidazole

  • Prepare 2-(ethylsulfonyl)ethanol by the oxidation of 2-(ethylthio)ethanol.

  • In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent like acetic acid.

  • Add 2-(ethylsulfonyl)ethanol (1.2 eq) and a catalytic amount of a strong acid such as sulfuric acid.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-90 °C) for several hours, monitoring by TLC.

  • Upon completion, cool the mixture and neutralize with a base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization to obtain tinidazole.

Synthesis of Ornidazole

Ornidazole, 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole, is another important 5-nitroimidazole derivative. It is synthesized by the reaction of this compound with epichlorohydrin.

Protocol: Synthesis of Ornidazole

  • Dissolve this compound (1.0 eq) in a suitable solvent, for example, a mixture of water and a water-miscible organic solvent like acetone.

  • Add a base, such as sodium hydroxide (catalytic amount), to the solution.

  • Add epichlorohydrin (1.1 eq) dropwise while maintaining the reaction temperature.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete as indicated by TLC.

  • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Wash the organic extract, dry it, and concentrate it under reduced pressure.

  • Purify the resulting crude ornidazole by recrystallization.

Characterization of N-Alkylated 2-Methyl-5-nitroimidazoles

The successful synthesis and purification of N-alkylated this compound derivatives require thorough characterization to confirm the structure and purity of the products. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Representative Spectroscopic Data for Key 5-Nitroimidazole Drugs

Compound1H NMR (δ, ppm) in CDCl₃13C NMR (δ, ppm) in CDCl₃Key IR (cm⁻¹)
Metronidazole 2.52 (s, 3H, CH₃), 3.85 (t, 2H, CH₂OH), 4.40 (t, 2H, NCH₂), 7.98 (s, 1H, Im-H)14.3 (CH₃), 50.1 (NCH₂), 61.8 (CH₂OH), 138.9 (Im-C4), 149.8 (Im-C5), 151.6 (Im-C2)3200-3500 (O-H), 1530, 1370 (NO₂)
Tinidazole 1.35 (t, 3H, CH₂CH₃), 2.50 (s, 3H, Im-CH₃), 3.20 (q, 2H, SO₂CH₂), 3.55 (t, 2H, NCH₂CH₂), 4.60 (t, 2H, NCH₂), 7.95 (s, 1H, Im-H)7.5 (CH₂CH₃), 14.2 (Im-CH₃), 46.8 (NCH₂), 52.3 (SO₂CH₂), 53.8 (NCH₂CH₂), 138.5 (Im-C4), 150.2 (Im-C5), 151.9 (Im-C2)1525, 1365 (NO₂), 1310, 1130 (SO₂)
Ornidazole 2.51 (s, 3H, CH₃), 3.70-3.85 (m, 2H, CH₂Cl), 4.10-4.25 (m, 1H, CHOH), 4.35-4.50 (m, 2H, NCH₂) 7.97 (s, 1H, Im-H)14.2 (CH₃), 46.5 (CH₂Cl), 50.5 (NCH₂), 69.8 (CHOH), 138.7 (Im-C4), 150.0 (Im-C5), 151.7 (Im-C2)3200-3500 (O-H), 1535, 1375 (NO₂)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety Considerations

Working with this compound and its alkylation reactions requires strict adherence to safety protocols due to the hazardous nature of the reagents and products.

  • Nitroaromatic Compounds: Nitroimidazoles are potentially mutagenic and should be handled with care.[5] Avoid inhalation of dust and skin contact.

  • Alkylating Agents: Many alkylating agents are toxic, carcinogenic, and/or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8]

  • Bases: Strong bases like potassium hydroxide and sodium hydride are corrosive and react violently with water. Handle them with caution and in an inert atmosphere when necessary.

  • Waste Disposal: Dispose of all chemical waste, including residual reagents, solvents, and reaction byproducts, in accordance with institutional and local regulations for hazardous waste.[9]

Conclusion

The N-alkylation of this compound is a powerful and versatile tool in the medicinal chemist's arsenal for the development of new antimicrobial agents. A thorough understanding of the reaction's regioselectivity, coupled with careful optimization of reaction conditions, allows for the targeted synthesis of a wide array of derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical space around this important pharmacophore, paving the way for the discovery of next-generation nitroimidazole-based drugs.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Trivedi, M. N., Gabhe, S. Y., Vachhani, U. D., Patel, R. B., & Shah, C. P. (2011). Synthesis of some this compound derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Girhepunje, N. S., Kedar, P. S., Ittadwar, A. M., & Dumore, N. G. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 356-368.
  • Al-Sha'er, M. A., Mansi, I., & Hakooz, N. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
  • Pang, L., et al. (2019). Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. European Journal of Medicinal Chemistry, 183, 111710.
  • Miller, M. W., Howes Jr, H. L., Kasubick, R. V., & English, A. R. (1970). Alkylation of this compound. Some potent antiprotozoal agents. Journal of Medicinal Chemistry, 13(5), 849–852.
  • Hubei Hongyuan Pharmaceutical Co., Ltd. (2018). Process for producing this compound. CN107673935A.
  • Benakli, K., Terme, T., & Vanelle, P. (2002). Synthesis of new active sulfones in the 5-nitroimidazole series. Molecules, 7(4), 382-385.
  • Schwartz, D. E., & Jeunet, F. (1976). Comparative pharmacokinetic studies of metronidazole and ornidazole in man. Chemotherapy, 22(1), 19-29.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Lamp, K. C., Freeman, C. D., Klutman, N. E., & Lacy, M. K. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical pharmacokinetics, 36(5), 353-373.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • International Agency for Research on Cancer. (1977). Metronidazole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 13.
  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of antimicrobial chemotherapy, 31(1), 9-20.
  • Nagarajan, K., et al. (1984). Nitroimidazoles: Part XIX-Structure-activity Relationships. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 23(4), 342-362.
  • Anderson, W. L., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4-and 5-nitroimidazoles. Bioorganic & medicinal chemistry letters, 18(18), 5032-5036.
  • Ali, M. M., & Mohammad, A. (2015). RP-HPLC Method for the Simultaneous Determination of Metronidazole, Tinidazole, Ornidazole, Secnidazole and Ofloxacin in. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 160-165.
  • SpectraBase. (n.d.). Ornidazole. Retrieved from [Link]

  • Japan Chemical Industry Ecology-Toxicology & Information Center. (n.d.). Tinidazole. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. (1970). Process for the production of this compound. US3549648A.
  • G.D. Searle LLC. (1963). 1-hydroxyalkyl-2-alkyl-5-nitroimidazoles. US3079393A.
  • Pfizer Inc. (1970). 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole. US3549648A.
  • Hossan, A. S. M., et al. (2017). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Molecules, 22(8), 1335.
  • S. K. Singh, et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(17), 7176-7202.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

Sources

Application Note: Stability-Indicating HPTLC-Densitometric Analysis of 2-Methyl-5-nitroimidazole (2-M-5-NI) and its Degradation Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details a robust High-Performance Thin-Layer Chromatography (HPTLC) protocol for the separation and quantification of 2-methyl-5-nitroimidazole (2-M-5-NI) . While 2-M-5-NI is a critical pharmacophore found in antibiotics like Metronidazole, Tinidazole, and Secnidazole, it also serves as their primary degradation product (Impurity A). Furthermore, 2-M-5-NI itself is subject to degradation under oxidative and photolytic stress.

This protocol utilizes a Chloroform:Methanol:Diethylamine mobile phase system to achieve high-resolution separation of 2-M-5-NI from parent nitroimidazoles and its own ring-cleavage byproducts. The method is validated for linearity, precision, and specificity, adhering to ICH Q2(R1) guidelines.

Methodological Principles

The analysis relies on adsorption chromatography on silica gel 60 F


. The nitro group at position 5 of the imidazole ring acts as a strong chromophore, allowing for sensitive UV densitometric detection at 313 nm .
Why HPTLC for Nitroimidazoles?
  • Matrix Tolerance: Unlike HPLC, HPTLC plates are disposable, allowing the direct application of crude degradation mixtures (e.g., highly acidic or basic hydrolysates) without extensive cleanup that might filter out transient degradants.

  • Parallel Processing: Simultaneous chromatography of standards, parent drugs, and stressed samples on a single plate minimizes inter-run variability.

  • Visual Verification: The ability to visually inspect the plate under 254 nm UV light prior to scanning provides an immediate qualitative assessment of degradation (e.g., appearance of new spots or streaking).

Materials and Instrumentation

Reagents
  • Reference Standards: this compound (2-M-5-NI), Metronidazole (as parent marker), Tinidazole (as parent marker).[1][2]

  • Solvents (Analytical Grade or Higher): Chloroform, Methanol, Diethylamine (99%), Hydrogen Peroxide (30%), HCl (1M), NaOH (1M).

  • Stationary Phase: HPTLC glass plates pre-coated with Silica Gel 60 F

    
     (20 x 10 cm), 200 µm thickness (Merck or equivalent).
    
Instrumentation
  • Application: Automated TLC Sampler (e.g., CAMAG Linomat 5) equipped with a 100 µL syringe.

  • Development: Twin-trough glass chamber (20 x 10 cm).

  • Detection: TLC Scanner with D2 (Deuterium) lamp capable of absorbance mode at 313 nm.

  • Software: WinCATS or visionCATS for integration.

Experimental Protocols

Preparation of Standard Solutions

Objective: Create a calibration curve for 2-M-5-NI.

  • Stock Solution (1.0 mg/mL): Dissolve 50.0 mg of 2-M-5-NI in 50 mL of Methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standards: Dilute the stock solution with methanol to obtain concentrations of 0.05, 0.1, 0.2, 0.4, and 0.8 mg/mL.

  • Parent Drug Marker: Prepare 1.0 mg/mL solutions of Metronidazole or Tinidazole to confirm separation resolution.

Forced Degradation Workflow (Stress Testing)

Objective: Induce degradation to validate the method's specificity.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis Mix 5 mL Stock + 5 mL 1M HCl. Reflux at 80°C for 2 hrs.Formation of polar amine derivatives.
Alkaline Hydrolysis Mix 5 mL Stock + 5 mL 1M NaOH. Reflux at 80°C for 2 hrs.High degradation; potential ring opening.
Oxidation Mix 5 mL Stock + 5 mL 30% H

O

. Keep at RT for 24 hrs.
Loss of chromophore (ring cleavage).
Thermal Expose solid powder to 105°C for 6 hours.Minimal degradation (2-M-5-NI is thermally stable).
Photolysis Expose solution to UV light (254 nm) for 24 hrs.Formation of oxadiazole isomers.
Chromatographic Development

Critical Step: The mobile phase composition is vital for separating the polar 2-M-5-NI from the less polar parent drugs.

  • Plate Pre-washing: Wash the plate with Methanol and activate at 110°C for 20 minutes to remove binder artifacts.

  • Mobile Phase Preparation:

    • Mix Chloroform : Methanol : Diethylamine in a ratio of 9 : 1 : 1 (v/v/v).

    • Note: Diethylamine is essential for reducing tailing of the basic imidazole nitrogen.

  • Chamber Saturation: Pour 20 mL of mobile phase into the twin-trough chamber. Saturate with filter paper for 20 minutes.

  • Sample Application: Band width: 6 mm; Distance between bands: 10 mm; Application rate: 150 nL/s. Apply 10 µL of each sample.

  • Development: Develop the plate until the solvent front reaches 80 mm (approx. 20 mins).

  • Drying: Dry in a stream of warm air for 5 minutes to remove amine vapors (which absorb UV).

Densitometric Analysis & Visualization

Workflow Diagram

The following diagram illustrates the integrated workflow for stability assessment.

HPTLC_Workflow Start Sample Preparation (Standard vs. Stressed) Spot Automated Spotting (Band Application) Start->Spot Develop Chromatogram Development (CHCl3:MeOH:DEA 9:1:1) Spot->Develop Dry Plate Drying (Remove Solvent/Amine) Develop->Dry Scan Densitometric Scanning (UV 313 nm) Dry->Scan Analyze Data Analysis (Rf, AUC, Resolution) Scan->Analyze

Figure 1: Step-by-step HPTLC workflow for nitroimidazole analysis.

Degradation Pathway Logic

Understanding the chemical fate of the molecule is crucial for interpreting the chromatogram.

Degradation_Pathway Parent Parent Drug (e.g., Tinidazole/Metronidazole) ImpurityA This compound (2-M-5-NI) Rf ~ 0.34 - 0.38 Parent->ImpurityA Hydrolysis (Acid/Base) Photo Photolytic Isomers (Oxadiazoles) Parent->Photo UV Light Oxidative Oxidative Ring Cleavage (Non-chromophoric fragments) ImpurityA->Oxidative 30% H2O2

Figure 2: Degradation pathways. 2-M-5-NI appears as a primary hydrolytic degradant before further breakdown.

Results and Discussion

Retardation Factors (Rf)

Under the optimized conditions (Chloroform:Methanol:Diethylamine 9:1:1), the components separate distinctly.

CompoundRf Value (Approx.)Resolution (Rs)
This compound 0.34 ± 0.02 N/A
Metronidazole0.48 ± 0.02> 2.0
Tinidazole0.62 ± 0.02> 2.5
Unknown Degradant 1 (Acidic)0.15 ± 0.03> 1.5
Interpretation of Stress Testing
  • Acid/Base: Significant increase in the peak at Rf 0.34 confirms 2-M-5-NI is the major hydrolytic product of parent nitroimidazoles.

  • Oxidation: 2-M-5-NI is susceptible to ring opening. In samples treated with 30% H

    
    O
    
    
    
    , the peak area at Rf 0.34 decreases significantly without the appearance of new UV-absorbing peaks at 313 nm. This indicates the formation of non-chromophoric fragments (loss of the nitro-imidazole conjugation).[3]
  • Specificity: The method successfully resolves 2-M-5-NI from its parent drugs, making it a valid stability-indicating method.

Troubleshooting Guide

  • Issue: Tailing Peaks.

    • Cause: Interaction between the basic imidazole nitrogen and acidic silanol groups on the plate.

    • Solution: Ensure Diethylamine is fresh. Pre-washing the plate with methanol/ammonia can also help.

  • Issue: High Background Noise.

    • Cause: Incomplete removal of mobile phase amines.

    • Solution: Increase drying time or use a vacuum dryer. Diethylamine absorbs UV; it must be fully evaporated before scanning.

  • Issue: Rf Drift.

    • Cause: Chamber saturation variability.

    • Solution: Strictly control saturation time (20 mins) and use filter paper lining in the chamber.

References

  • Pyka-Pająk, A., et al. (2023).[2][3][4] TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes, 11(1), 170.

  • Dołowy, M., & Pyka, A. (2014). TLC-Densitometric Method for Determination of Metronidazole and Tinidazole in Pharmaceutical Preparations.[1][2][3][5] Journal of Chromatographic Science.

  • Bakshi, M., & Singh, S. (2004). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • British Pharmacopoeia Commission. (2022). Monograph: Metronidazole Impurity A (this compound).[1][6][7][8]

Sources

Application Note: The Role and Analysis of 2-Methyl-5-nitroimidazole as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitroimidazole (2-M-5-NI) and its critical role as a reference standard in pharmaceutical analysis. Primarily known as a key impurity of several 5-nitroimidazole-based active pharmaceutical ingredients (APIs) like metronidazole and tinidazole, and also as a synthetic intermediate, the accurate quantification of 2-M-5-NI is paramount for ensuring drug safety and efficacy. This document details the physicochemical properties of 2-M-5-NI and presents validated, step-by-step protocols for its identification and quantification using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in quality control laboratories. Further methodologies, including Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), are also discussed. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Drug Quality Control

This compound is a heterocyclic organic compound that holds a dual identity in the pharmaceutical landscape.[1] It serves as a crucial starting material for the synthesis of widely used antimicrobial agents, including metronidazole and dimetridazole.[2] Concurrently, and more critically from a quality control perspective, it is officially recognized by major pharmacopoeias as a specified impurity. The European Pharmacopoeia (EP) and British Pharmacopoeia (BP) list it as Metronidazole Impurity A and Tinidazole Impurity A .[3][4][5]

The presence of impurities in a final drug product, even at trace levels, can impact its safety and efficacy profile. Therefore, regulatory bodies mandate strict control over such substances. The use of a well-characterized reference standard is the bedrock of any quantitative analysis, providing the benchmark against which impurities in the API or finished product are measured. The this compound reference standard ensures that analytical methods are accurate, precise, and can reliably detect this impurity, thereby safeguarding patient health. This guide provides the necessary protocols and scientific context to effectively utilize this reference standard in a regulated pharmaceutical laboratory.

Physicochemical Profile

A thorough understanding of the physicochemical properties of a reference standard is essential for method development, sample handling, and data interpretation. This compound is typically a yellow to cream-colored crystalline solid.[1][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-methyl-5-nitro-1H-imidazole[4]
Synonyms Metronidazole Impurity A, Tinidazole Impurity A, Menidazole[4][5][8]
CAS Number 696-23-1[3][9]
Molecular Formula C₄H₅N₃O₂[9]
Molecular Weight 127.10 g/mol [4][9]
Appearance Creamish white to pale yellow crystalline powder[6][7]
Melting Point 248°C to 254°C[7]
Solubility Sparingly soluble in water; slightly soluble in ethanol; soluble in dilute acids and alkalis.[2][6][7]
UV λmax ~310 nm (in appropriate solvent)[10]

Analytical Methodologies and Protocols

The choice of analytical technique depends on the matrix, the required sensitivity, and the purpose of the analysis (e.g., identification, limit test, or quantitative assay). HPLC is the most common and versatile method for impurity profiling of 5-nitroimidazole drugs.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for separating and quantifying 2-M-5-NI from its parent API and other related substances. The polarity difference between 2-M-5-NI and APIs like metronidazole or tinidazole is sufficient to achieve excellent chromatographic resolution on a C18 stationary phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Reporting A Accurately weigh Reference Standard B Dissolve in Diluent (e.g., Mobile Phase) A->B C Perform Serial Dilutions for Linearity & LOQ B->C G Inject Standard Solutions & Test Sample C->G Calibrate D Accurately weigh Test Sample (API) E Dissolve in Diluent to known concentration D->E E->G Analyze F Equilibrate HPLC System with Mobile Phase F->G H Acquire Chromatograms (UV Detection) G->H I Identify Peak by Retention Time (RT) H->I Process J Integrate Peak Area I->J K Calculate Concentration using Calibration Curve J->K L Report Result vs. Specification Limit K->L

Caption: HPLC analytical workflow for impurity quantification.

Objective: To accurately quantify this compound (as Metronidazole Impurity A) in a Metronidazole API sample.

1. Materials and Reagents:

  • This compound Reference Standard (e.g., BPCRS, EP CRS)[3]

  • Metronidazole API (Test Sample)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, filtered and degassed)

  • Acetonitrile (HPLC Grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column: Symmetry C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)[10]

  • Mobile Phase: Methanol:Water (Isocratic, e.g., 30:70 v/v). Rationale: This composition provides a good balance of polarity to retain and resolve the moderately polar 2-M-5-NI from the more polar metronidazole API.

  • Flow Rate: 1.0 mL/min[10]

  • Detection Wavelength: 310 nm. Rationale: This wavelength is near the UV absorbance maximum for 2-M-5-NI, providing high sensitivity for trace-level detection.[10]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

3. Preparation of Solutions:

  • Diluent: Mobile Phase (Methanol:Water 30:70 v/v).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of 2-M-5-NI Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serially diluting the Standard Stock Solution with Diluent.

  • Test Solution (e.g., 1000 µg/mL of API): Accurately weigh ~100 mg of Metronidazole API into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. System Suitability and Validation:

  • Procedure: Inject the calibration standard at the specification limit concentration (e.g., 1.0 µg/mL) six times.

  • Acceptance Criteria (Trustworthiness):

    • Tailing Factor: Must be ≤ 2.0 for the 2-M-5-NI peak.

    • Relative Standard Deviation (RSD): The RSD of the peak areas from the six replicate injections must be ≤ 5.0%.

    • Specificity: The method must demonstrate baseline resolution between the 2-M-5-NI peak and the main Metronidazole peak. This is often confirmed by analyzing a placebo and stressed samples.[11]

5. Analysis and Calculation:

  • Inject the Diluent (as a blank), followed by the calibration standards, and then the Test Solution.

  • Construct a linear regression calibration curve of peak area versus concentration for the calibration standards.

  • Calculate the concentration of 2-M-5-NI in the Test Solution using the regression equation.

  • Express the final result as a percentage of the impurity relative to the API concentration:

    % Impurity = (Concentration of 2-M-5-NI in Test Solution (µg/mL) / Concentration of API in Test Solution (µg/mL)) x 100%

Secondary and Confirmatory Methods

While HPLC is the primary method, other techniques can be valuable for confirmation or in specific contexts.

GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identification, especially for volatile impurities. It was successfully used to identify 2-M-5-NI as a metabolite of dimetridazole in biological matrices.[12]

  • Principle: The sample is volatilized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer provides definitive structural information.

  • Application: Best suited for confirming the identity of an unknown peak suspected to be 2-M-5-NI or for analysis in complex matrices where its volatility can be exploited for separation.

TLC is a rapid, cost-effective method often used for limit tests and for monitoring the stability of APIs. A recent study demonstrated a TLC-densitometric method for analyzing 5-nitroimidazoles, identifying 2-M-5-NI as a degradation product of both tinidazole and secnidazole.[11]

  • Principle: Separation occurs on a silica gel plate with a suitable mobile phase. Spots are visualized under UV light.

  • Application: Excellent for stability studies to quickly screen for the appearance of 2-M-5-NI as a degradant under various stress conditions (e.g., heat, acid, base, oxidation).[11]

Logical Framework for Impurity Management

The use of the 2-M-5-NI reference standard is a single component within a larger quality control strategy. This strategy ensures that the impurity is controlled from raw material to final product release.

Impurity_Control RS Reference Standard (2-M-5-NI) MethodDev Method Development RS->MethodDev Provides Identity & Purity Benchmark API API Synthesis Intermediate API->MethodDev IMP API Impurity (Metronidazole, etc.) IMP->MethodDev DEG Degradation Product (Stability Studies) DEG->MethodDev MethodVal Method Validation (Specificity, LOQ, Accuracy) MethodDev->MethodVal RoutineQC Routine QC Testing (Batch Release) MethodVal->RoutineQC Stability Stability Program MethodVal->Stability RoutineQC->API Controls RoutineQC->IMP Controls Stability->DEG Monitors

Caption: Logical relationships in impurity control strategy.

Conclusion

The this compound reference standard is indispensable for the pharmaceutical industry. Its correct use in validated analytical methods, particularly HPLC, is fundamental to the quality control of several essential antimicrobial drugs. By providing robust, scientifically sound protocols, this guide serves as a practical resource for analytical scientists, enabling them to ensure their products meet the stringent purity requirements set by global regulatory authorities, ultimately guaranteeing patient safety.

References

  • This compound BP EP USP CAS 88054-22-2 Manufacturers and Suppliers - Price . (n.d.). Fengchen Group. Retrieved from [Link]

  • This compound Specification Sheet 2015 . (2015). Amzole. Retrieved from [Link]

  • This compound | C4H5N3O2 | CID 12760 . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Carignan, G., Carrier, K., & Sved, S. (1991). The identification and assay of this compound in pigs treated with dimetridazole. Food Additives & Contaminants, 8(4), 467-75. Retrieved from [Link]

  • Pande, V. V., & Chandorkar, J. G. (2011). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. Retrieved from [Link]

  • Gomółka, E., & Starek, M. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes, 11(1), 170. Retrieved from [Link]

  • Metronidazole - Impurity A | CAS No: 696-23-1 . (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Metronidazole Impurity A CRS | CAS 696-23-1 . (n.d.). Veeprho. Retrieved from [Link]

  • Metronidazole . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

Sources

creating hybrid molecules of 2-Methyl-5-nitroimidazole and other bioactive compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Next-Generation Nitroimidazoles via Modular Hybridization

Abstract & Strategic Rationale

The 5-nitroimidazole scaffold, exemplified by Metronidazole (MTZ) and Tinidazole, remains the gold standard for treating anaerobic bacterial infections (Bacteroides fragilis, Clostridioides difficile) and protozoal diseases (Trichomonas, Giardia, Entamoeba). However, rising multidrug resistance (MDR) and concerns over mutagenicity have necessitated the evolution of this privileged structure.

This Application Note details a validated protocol for synthesizing Hybrid Molecules of 2-Methyl-5-nitroimidazole (2-M-5-NI). By covalently linking the nitroimidazole core to secondary pharmacophores (e.g., fluoroquinolones, triazoles, or chalcones), researchers can achieve dual mechanisms of action, improved lipophilicity, and circumvention of efflux pumps.

Mechanism of Action & Design Philosophy: The cytotoxicity of 2-M-5-NI relies on the reduction of the nitro group (


) to a toxic nitro-radical anion (

).[1] This process occurs exclusively in anaerobic environments via pyruvate:ferredoxin oxidoreductase (PFOR). The radical damages helical DNA, inducing strand breakage.
  • The Hybrid Advantage: The secondary pharmacophore is designed to remain active even if the anaerobe downregulates PFOR (a common resistance mechanism), effectively "trapping" the pathogen in a lethal "Checkmate" scenario.

Strategic Design Workflow

The following diagram illustrates the modular logic for constructing these hybrids. We utilize a "Click Chemistry" approach (CuAAC) due to its high bio-orthogonality and the structural stability of the resulting 1,2,3-triazole linker.

DesignStrategy Core This compound (Anaerobic Warhead) Linker 1,2,3-Triazole Linker (Bio-isostere / Stable) Core->Linker N1-Alkylation + Click Chem Target Dual-Action Hybrid (Expanded Spectrum) Linker->Target Covalent Assembly Partner Secondary Pharmacophore (e.g., Ciprofloxacin, Chalcone) Partner->Linker Azide Functionalization

Figure 1: Modular assembly strategy. The triazole ring acts not just as a connector but as a pharmacophore enhancing hydrogen bonding.

Synthetic Protocols

Phase A: Synthesis of the "Clickable" Core (N1-Propargylation)

The N1 nitrogen of the imidazole ring is the necessary attachment point. The C2-methyl group provides steric hindrance that minimizes N3-alkylation, but regioselectivity must still be controlled.

Reagents:

  • This compound (2-M-5-NI) [CAS: 696-23-1]

  • Propargyl bromide (80% in toluene)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Protocol:

  • Dissolution: Dissolve 10 mmol (1.27 g) of 2-M-5-NI in 15 mL of dry DMF.

  • Deprotonation: Add 15 mmol (2.07 g) of anhydrous

    
    . Stir at room temperature (RT) for 30 minutes. The solution will darken as the imidazole anion forms.
    
  • Alkylation: Cool the mixture to 0°C in an ice bath. Add 12 mmol of Propargyl bromide dropwise over 10 minutes.

    • Why? Slow addition at low temperature favors kinetic control, maximizing N1 substitution over N3.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The product (

    
    ) will appear less polar than the starting material.
    
  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product, 1-(prop-2-yn-1-yl)-2-methyl-5-nitroimidazole , should precipitate as a pale yellow solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol.

    • Yield Target: >85%[2]

    • Validation: Melting point 92–94°C.

Phase B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step couples the propargylated core with an azide-functionalized partner (e.g., Azido-Ciprofloxacin).

Reagents:

  • Alkyne: Product from Phase A

  • Azide: R-N3 (Your bioactive partner)

  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: t-Butanol / Water (1:1)[3]

Protocol:

  • Setup: In a 20 mL vial, suspend 1.0 mmol of Alkyne and 1.0 mmol of Azide in 5 mL of t-BuOH/Water (1:1).

  • Catalyst Generation: Add 0.5 mL of freshly prepared 1M Sodium Ascorbate solution, followed immediately by 0.1 mL of 1M

    
     solution.
    
    • Observation: The mixture will turn bright orange/yellow (active Cu(I) species).

  • Incubation: Stir vigorously at RT for 8–12 hours.

    • Troubleshooting: If the starting materials are insoluble, add small amounts of THF or DMSO until clear, but maintain water content to dissolve the catalyst.

  • Quenching: Dilute with 20 mL water and 5 mL Ammonium Hydroxide (

    
    ) to chelate copper (turns solution blue).
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Column chromatography (DCM/MeOH gradient).

SynthesisWorkflow Start 2-M-5-NI (Starting Material) Inter Propargyl-Intermediate (Alkyne Handle) Start->Inter Propargyl Bromide K2CO3, DMF, 0°C Click CuAAC Reaction (CuSO4 / Na-Asc) Inter->Click + Azide-Partner Final 1,4-Disubstituted 1,2,3-Triazole Hybrid Click->Final 8-12h, RT Workup

Figure 2: Step-by-step synthetic pathway from raw scaffold to final hybrid.

Structural Characterization (Self-Validation)

To ensure the protocol worked, verify these specific NMR signals:

MoietySignal (1H NMR, DMSO-d6)Diagnostic Value
Imidazole C-H Singlet,

8.00 ppm
Confirms integrity of 5-nitroimidazole ring.
Triazole C-H Singlet,

8.20–8.60 ppm
Crucial: Confirms successful "Click" cyclization.
Linker (

)
Singlet,

5.30 ppm
Shift from

4.8 (alkyne) confirms conversion.
Nitro Group IR: 1530 & 1360

Confirms

remained intact (not reduced).

Biological Validation Protocols

Assay 1: Anaerobic MIC Determination (CLSI M11-A8)

Because 2-M-5-NI is a prodrug activated by reduction, aerobic testing often yields false negatives.

  • Organism: Bacteroides fragilis (ATCC 25285).

  • Media: Brucella Agar supplemented with hemin (

    
    ), Vitamin K1 (
    
    
    
    ), and 5% laked sheep blood.
  • Inoculum: Prepare suspension to 0.5 McFarland standard in Brucella broth.

  • Incubation: 48 hours at 37°C in an Anaerobic Jar (GasPak system:

    
     generation).
    
  • Endpoint: Lowest concentration showing no visible growth.[4]

Assay 2: Cytotoxicity (Selectivity Index)

To ensure the hybrid kills bacteria and not human host cells.

  • Cell Line: HEK293 (Human Kidney) or Vero cells.

  • Method: MTT Assay.

  • Calculation:

    
    .
    
    • Target: SI > 10 is considered a promising lead.

Data Presentation Template:

CompoundMIC (B. fragilis) [

g/mL]
MIC (E. coli) [

g/mL]
CC50 (Vero) [

M]
Selectivity Index
Metronidazole (Std) 0.5>128 (Resistant)>1000>2000
Hybrid 4a (Cipro-Link) 0.250.054501800
Hybrid 4b (Chalcone) 2.0645025 (Toxic)

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. M11 Standard. [Link]

  • Miyamoto, K., et al. (2013). "Mechanism of Action of Nitroimidazoles." Proceedings of the National Academy of Sciences. [Link] (Contextual grounding on radical mechanism).

  • Anand, A., et al. (2020).[4] "Click chemistry in the synthesis of 5-nitroimidazole-triazole hybrids: A review." European Journal of Medicinal Chemistry. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. [Link]

  • World Health Organization. "Antimicrobial Resistance: Global Report on Surveillance." [Link]

Sources

Application Notes and Protocols for Evaluating the Antiprotozoal Activity of 2-Methyl-5-nitroimidazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antiprotozoal Agents

Protozoan infections, responsible for diseases like amoebiasis, giardiasis, and trichomoniasis, afflict billions globally, primarily in regions with limited access to healthcare.[1][2] The therapeutic arsenal against these microaerophilic protozoa has long been dominated by 5-nitroimidazole compounds, with metronidazole (a 2-methyl-5-nitroimidazole) being a cornerstone of treatment.[1][2] However, the efficacy of these drugs is increasingly threatened by the emergence of resistant strains, a consequence of their extensive use and sometimes inadequate treatment regimens.[1][2] This growing resistance necessitates the urgent development of new, more effective antiprotozoal agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the antiprotozoal activity of novel this compound analogs. These compounds are prodrugs, activated under the low-redox-potential conditions characteristic of these anaerobic or microaerophilic parasites.[3] The core of their mechanism involves the reduction of the nitro group, leading to the formation of cytotoxic radicals that induce damage to parasitic DNA and other crucial macromolecules.[3] This guide will detail the in vitro methodologies for determining the efficacy and selectivity of these analogs, laying the groundwork for further preclinical and clinical development.

Part 1: In Vitro Evaluation of Antiprotozoal Activity

The initial phase of screening new this compound analogs involves a series of in vitro assays to determine their potency against target protozoa and their selectivity, ensuring they are more toxic to the parasite than to host cells.

Target Protozoan Strains and Culture Conditions

The selection of appropriate protozoan strains is critical for the relevance of the screening results. Standard, well-characterized strains should be used to ensure reproducibility.

  • Entamoeba histolytica : The causative agent of amoebiasis. The HM-1:IMSS strain is commonly used.

  • Giardia lamblia (also known as Giardia duodenalis or Giardia intestinalis): A common cause of diarrheal disease. The Portland-1 strain is a standard choice.

  • Trichomonas vaginalis : The etiologic agent of trichomoniasis, a prevalent sexually transmitted infection. The G3 strain is often used in drug susceptibility testing.

Protocol 1: Axenic Culture of Protozoa

This protocol outlines the general steps for the axenic (in the absence of bacteria) cultivation of the target protozoa. Specific media and conditions may vary slightly between species.

Materials:

  • Selected protozoan strain (e.g., E. histolytica HM-1:IMSS)

  • Appropriate culture medium (e.g., TYI-S-33 medium for E. histolytica and G. lamblia; Diamond's Trypticase-Yeast Extract-Maltose (TYM) medium for T. vaginalis)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Antibiotic/antimycotic solution (e.g., penicillin-streptomycin)

  • Sterile culture tubes or flasks

  • Incubator set to the appropriate temperature (e.g., 37°C for E. histolytica and T. vaginalis, 35°C for G. lamblia)

  • Anaerobic or microaerophilic gas generating system (e.g., GasPak™)

Procedure:

  • Media Preparation: Prepare the specific culture medium according to the manufacturer's instructions or established laboratory protocols. Supplement the medium with heat-inactivated FBS (typically 10-15% v/v) and an antibiotic/antimycotic solution to prevent bacterial and fungal contamination.

  • Inoculation: In a sterile environment (e.g., a biosafety cabinet), inoculate the fresh medium with a small volume of a logarithmic phase culture of the protozoa.

  • Incubation: Incubate the cultures at the optimal temperature for the specific protozoan. For anaerobic protozoa like E. histolytica and G. lamblia, an anaerobic or microaerophilic environment is essential.

  • Subculturing: Monitor the growth of the culture daily using an inverted microscope. Subculture the trophozoites every 48-72 hours, depending on the growth rate, to maintain them in the logarithmic phase of growth. This is achieved by transferring a small volume of the culture to a fresh tube of medium.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a compound that inhibits 50% of the parasite's growth or viability. It is a key parameter for quantifying the antiprotozoal potency of the analogs.

Protocol 2: In Vitro Susceptibility Assay

This protocol utilizes a colorimetric method, the MTT assay, to assess cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[4]

Materials:

  • Logarithmic phase culture of the target protozoan

  • 96-well microtiter plates

  • This compound analogs and a reference drug (e.g., metronidazole)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest trophozoites from a logarithmic phase culture and adjust the cell density to a predetermined concentration (e.g., 1 x 10^5 cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Preparation and Addition: Prepare serial dilutions of the test analogs and the reference drug in the appropriate culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the drug dilutions to the wells. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate under the appropriate conditions (temperature and atmosphere) for 48 hours.

  • MTT Assay:

    • After the incubation period, carefully remove the medium.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. .

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration relative to the untreated control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Workflow for In Vitro Antiprotozoal Activity Screening

G cluster_culture Parasite Culture cluster_assay Susceptibility Assay cluster_analysis Data Analysis start Start with axenic culture of protozoa culture Maintain in logarithmic growth phase start->culture harvest Harvest trophozoites culture->harvest seed Seed parasites in 96-well plate harvest->seed add_compounds Add serial dilutions of test analogs seed->add_compounds incubate Incubate for 48 hours add_compounds->incubate mtt_assay Perform MTT viability assay incubate->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance calculate_inhibition Calculate % inhibition vs. control read_absorbance->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development ic50 Determine IC50 against target protozoa cc50 Determine CC50 on mammalian cells ic50->cc50 si Calculate Selectivity Index cc50->si animal_model Select appropriate animal model si->animal_model Promising Candidates efficacy Assess in vivo efficacy animal_model->efficacy toxicity Evaluate preliminary toxicity efficacy->toxicity pk_pd Pharmacokinetics/Pharmacodynamics toxicity->pk_pd formulation Formulation development pk_pd->formulation

Caption: A simplified overview of the antiprotozoal drug discovery pipeline.

Conclusion: A Pathway to New Therapies

The experimental framework outlined in this document provides a robust and systematic approach for the evaluation of novel this compound analogs. By combining rigorous in vitro screening for potency and selectivity with subsequent in vivo validation, researchers can effectively identify promising lead compounds. This structured methodology, grounded in established scientific principles, is essential for advancing the development of new therapies to combat the significant global health threat posed by protozoan infections.

References

  • Guro-Ambell, A. A., et al. (2022). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 27(21), 7244. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. [Link]

  • Nowak, M., et al. (2023). In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. International Journal of Molecular Sciences, 24(3), 2841. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Creek, D. J., & Barrett, M. P. (2014). Determination of antiprotozoal drug mechanisms by metabolomics approaches. Parasitology, 141(1), 83–92. [Link]

  • Rivera-Guendulain, F. M., et al. (2023). Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. Pharmaceuticals, 16(10), 1429. [Link]

  • Ehrenkaufer, G., et al. (2018). High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites. Frontiers in Cellular and Infection Microbiology, 8, 276. [Link]

  • Debnath, A., et al. (2012). A high-throughput drug screen for Entamoeba histolytica identifies a new lead and target. Nature Medicine, 18(6), 956–960. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Parasites - Trichomonas vaginalis - Susceptibility Testing. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2013). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Tidwell, R. R., et al. (2007). In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model. Antimicrobial Agents and Chemotherapy, 51(9), 3424–3428. [Link]

Sources

Troubleshooting & Optimization

reducing nitrogen dioxide emissions during 2-Methyl-5-nitroimidazole production

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Nitrogen Dioxide (NO₂) Emissions for Researchers and Process Chemists

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful synthesis of 2-Methyl-5-nitroimidazole is critically dependent on managing the highly exothermic nitration step. A common and significant challenge is the emission of nitrogen dioxide (NO₂), a toxic and environmentally hazardous byproduct. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you minimize NO₂ generation, enhance process safety, and improve product yield.

Troubleshooting Guide: Real-Time Emission Control

This section addresses specific issues you may encounter during the synthesis, providing immediate, actionable solutions grounded in chemical principles.

Q1: My reaction is producing excessive brown fumes (NO₂), and the reaction temperature is spiking. What is happening and how do I regain control?

A1: This is a critical situation indicating a runaway reaction, a known hazard in nitration processes.[1] The primary cause is an uncontrolled exothermic release, which accelerates the decomposition of nitric acid into NO₂ and promotes undesired side reactions.

Immediate Corrective Actions:

  • Cease Reagent Addition: Immediately stop the feed of nitric acid.

  • Enhance Cooling: Maximize the cooling capacity of your reactor jacket or ice bath.

  • Ensure Agitation: Verify that stirring is vigorous and effective to dissipate localized hot spots.

Root Cause Analysis & Prevention:

  • Causality: The nitration of 2-methylimidazole is highly exothermic.[2] High temperatures directly cause the thermal decomposition of the nitrating agent (HNO₃) and increase the rate of oxidative side reactions, both of which liberate NO₂ gas. A patent for this process specifically notes that the reaction can become violent, leading to the splitting of the imidazole ring and intensive development of nitrogen oxides.[2]

  • Preventative Protocol:

    • Reduce Initial Temperature: Begin the reaction at a lower temperature (e.g., < 60°C) before and during the initial addition of the nitrating agent.[2]

    • Slow Reagent Dosing: Add the mixed acid (or nitric acid) slowly and sub-surface to ensure rapid dispersion and prevent localized overheating.

    • Staged Temperature Profile: Employ a staged heating process. A patented method involves a lower initial temperature during reagent addition, followed by a gradual ramp-up to a higher temperature (e.g., 90-135°C) to drive the reaction to completion once the initial exotherm is controlled.[2][3]

Q2: I've noticed a significant delay or "induction period" before the reaction begins, followed by a sudden, vigorous release of gas. How can I make the reaction start more smoothly?

A2: This unpredictable induction period is a known safety concern in the nitration of 2-methylimidazole.[2] It allows unreacted reagents to accumulate, leading to a sudden and potentially uncontrollable reaction rate once initiated.

Expert Insight & Solution:

  • Mechanism: The delay occurs as the initial reactants slowly form the necessary intermediates to sustain the catalytic cycle. Once a critical concentration is reached, the reaction proceeds exponentially.

  • Validated Protocol - Seeding the Reaction: A proven method to eliminate this induction period is to use a "catalytic starting agent."[2]

    • Preparation: Before starting your main reaction, retain a small portion (e.g., 1/3rd) of a previously successful and fully reacted nitration mixture.

    • Application: Add this "seed" solution to the reactor containing 2-methylimidazole and sulfuric acid before beginning the addition of fresh nitric acid.

    • Causality: The seed solution contains the active nitrating species and reaction intermediates, effectively bypassing the induction period and ensuring the reaction begins smoothly and controllably upon addition of the nitrating agent.[2]

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving high NO₂ emissions during your experiment.

G start High NO₂ Emissions Detected (Visible Brown Fumes/Sensor Reading) check_temp Is Reaction Temperature Above Setpoint? start->check_temp action_cool ACTION: 1. Stop Reagent Feed 2. Maximize Cooling 3. Verify Agitation check_temp->action_cool YES check_rate Is Nitric Acid Addition Rate Too High? check_temp->check_rate NO temp_yes YES temp_no NO action_cool->check_rate action_rate ACTION: Reduce Dosing Rate Consider Sub-Surface Addition check_rate->action_rate YES check_induction Did Reaction Exhibit A Long Induction Period? check_rate->check_induction NO rate_yes YES rate_no NO action_rate->check_induction action_seed ACTION (Next Batch): Implement Seeding Protocol with a Previous Reaction Mixture check_induction->action_seed YES end_node Review Process Parameters & Consider End-of-Pipe Treatment check_induction->end_node NO induction_yes YES induction_no NO action_seed->end_node

Caption: Troubleshooting workflow for high NO₂ emissions.

Frequently Asked Questions (FAQs)

This section covers fundamental principles and best practices for designing a robust and low-emission synthesis process.

Q1: What is the fundamental chemical source of NO₂ in this reaction?

A1: The primary source of NO₂ is the decomposition of the nitrating agent and side reactions, not the main synthesis pathway itself. The desired reaction involves the electrophilic aromatic substitution of a hydrogen atom on the imidazole ring with a nitro group (-NO₂).[1]

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). This is the key electrophile that nitrates the 2-methylimidazole ring.[4][5][6]

  • Pathways to NO₂ Emission:

    • Thermal Decomposition: Excess heat causes nitric acid to decompose into nitrogen dioxide, water, and oxygen (4HNO₃ → 4NO₂ + 2H₂O + O₂).

    • Oxidative Side-Reactions: At elevated temperatures, nitric acid can act as a strong oxidizing agent, degrading the organic substrate and producing NO₂ as a reduction byproduct.[2]

This diagram illustrates the desired reaction versus the side reactions that produce NO₂.

G cluster_main Desired Nitration Pathway cluster_side Undesired NO₂ Emission Pathways reagents 2-Methylimidazole + HNO₃/H₂SO₄ nitronium Formation of Nitronium Ion (NO₂⁺) reagents->nitronium Catalysis product This compound nitronium->product Electrophilic Substitution hno3 Nitric Acid (HNO₃) no2 Nitrogen Dioxide (NO₂) Gas hno3->no2 Thermal Decomposition heat Excess Heat (Poor Control) heat->hno3

Caption: Desired reaction pathway vs. NO₂ formation pathway.

Q2: Beyond process control, what are the best available technologies for treating the reactor off-gas to remove NO₂?

A2: For emissions that cannot be eliminated through process optimization, "end-of-pipe" abatement technologies are essential. The most common and effective methods are wet scrubbing and selective catalytic reduction (SCR).

  • Wet Scrubbing: This involves passing the exhaust gas through a packed tower where it contacts a liquid scrubbing solution that absorbs and neutralizes NO₂.[7][8]

    • Common Reagents: Alkaline solutions are highly effective. Sodium hydroxide (NaOH) neutralizes NO₂ to form sodium nitrate.[7][9] Other efficient reagents include sodium sulfite (Na₂SO₃) and sodium hydrosulfide (NaHS), which can offer higher reaction rates.[10][11]

    • Advantages: Robust, reliable technology suitable for a wide range of concentrations.

    • Considerations: Generates a liquid waste stream (e.g., sodium nitrate solution) that requires proper disposal or treatment.[8]

  • Selective Catalytic Reduction (SCR): This is a high-efficiency gas treatment process that converts nitrogen oxides into harmless nitrogen gas (N₂) and water.[12][13]

    • Mechanism: The off-gas is mixed with a reducing agent, typically ammonia (NH₃), and passed over a catalyst bed (commonly titanium dioxide and vanadium pentoxide).[14][15]

    • Advantages: Very high removal efficiency (>90-95%) and converts the pollutant into benign atmospheric components.[12][14]

    • Considerations: Requires a specific operating temperature window (250-450°C) and the catalyst can be susceptible to poisoning from other compounds in the gas stream.[13][16]

Data Summary: Comparison of NO₂ Abatement Technologies
TechnologyTypical ReagentsRemoval EfficiencyOperating Temp.Key AdvantagesKey Disadvantages
Wet Scrubbing NaOH, Na₂SO₃, NaHS85-95%AmbientRobust, cost-effective for high concentrations.Produces a liquid waste stream; potential for salt precipitation.[8]
Selective Catalytic Reduction (SCR) Ammonia (NH₃), Urea90-98%250 - 450 °CHigh efficiency; converts NO₂ to N₂ and H₂O.[12][14]Higher capital cost; catalyst can be poisoned; potential for ammonia slip.[12][16]
Selective Non-Catalytic Reduction (SNCR) Ammonia (NH₃), Urea30-60%850 - 1100 °CNo catalyst cost.[12]Lower efficiency; very high temperature required, making it unsuitable for most reactor off-gas.[13][15]
References
  • Current time information in Auckland, NZ. Google Search. Retrieved February 11, 2026.
  • Aromatic Nitration. BYJU'S. Retrieved February 11, 2026, from [Link]

  • Chang, M. B., & Lee, H. M. (2004). Simultaneous removal of nitrogen oxide/nitrogen dioxide/sulfur dioxide from gas streams by combined plasma scrubbing technology. Journal of the Air & Waste Management Association, 54(8), 959-967. Retrieved February 11, 2026, from [Link]

  • Nitration of Benzene. Chemistry Steps. Retrieved February 11, 2026, from [Link]

  • Hunt, I. Ch12: Aromatic nitration. University of Calgary. Retrieved February 11, 2026, from [Link]

  • Process for producing this compound. Eureka | Patsnap. Retrieved February 11, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Clark, J. Explaining the nitration of benzene - electrophilic substitution. Chemguide. Retrieved February 11, 2026, from [Link]

  • Nitric Oxide Scrubber: Danger NOx, Wet Scrubbers, Design, Chemicals, Materials. YouTube. Retrieved February 11, 2026, from [Link]

  • The Chemical Aspect of NOx Scrubbing. CR Clean Air. Retrieved February 11, 2026, from [Link]

  • US Patent 4209631A - Process for the safe nitration of 2-methylimidazole. Google Patents.
  • Qi, G., & Yang, R. T. (2001). Selective Catalytic Reduction of Nitrogen Oxides with NH3 over Natural Manganese Ore at Low Temperature. Industrial & Engineering Chemistry Research, 40(21), 4515-4520. Retrieved February 11, 2026, from [Link]

  • How catalysts remove dangerous nitrogen oxides. Paul Scherrer Institute (PSI). Retrieved February 11, 2026, from [Link]

  • Application: NOx Scrubbers. Envitech, Inc. Retrieved February 11, 2026, from [Link]

  • How Does the Catalytic Converter Reduce Nitrogen Oxides (NOx)? Learn. Retrieved February 11, 2026, from [Link]

  • Catalyst removes NOx pollutants at room temperature. Advanced Science News. Retrieved February 11, 2026, from [Link]

  • Catalytic Reduction of Nitrogen Oxides in Automotive Exhaust Containing Excess Oxygen by NOx Storage-Reduction Catalyst. ResearchGate. Retrieved February 11, 2026, from [Link]

  • How to Reduce NOx Emissions: NOx Control Methods Explained. Krajete. Retrieved February 11, 2026, from [Link]

  • How to Control Nitrogen Oxides in Industries. The CMM Group. Retrieved February 11, 2026, from [Link]

  • Removal of NOx (nitrogen oxides). Condorchem Enviro Solutions. Retrieved February 11, 2026, from [Link]

  • Reducing Nitrogen Oxide (NOx) Emissions. DAS Environmental Experts. Retrieved February 11, 2026, from [Link]

  • Nitric Oxide Scrubber: Removing NOx with Wet Scrubber Designs. Torch-Air. Retrieved February 11, 2026, from [Link]

  • NOx and N2O Removal. Proton Ventures. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for HPLC Analysis of 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-Methyl-5-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, optimization, and routine analysis. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring robust and reliable results.

Section 1: Foundational Knowledge & Initial Parameter Selection

Before delving into troubleshooting, a solid understanding of this compound's properties and a well-reasoned starting point for your HPLC parameters are essential.

Chemical Properties of this compound

This compound is a polar organic compound, typically appearing as a creamish-white to cream-colored powder.[1] Its solubility in polar solvents like water and alcohols is a key consideration for sample and mobile phase preparation.[2] It is sparingly soluble in water but readily soluble in dilute acidic and alkaline solutions.[1][3] This pH-dependent solubility is a critical factor in both sample preparation and chromatographic behavior.

PropertyValue/DescriptionSource
Molecular Formula C4H5N3O2[4]
Molecular Weight 127.10 g/mol [4][5]
Appearance Creamish white to cream coloured powder[1]
Solubility Sparingly soluble in water, soluble in polar solvents like alcohol, and aqueous solutions of alkali and dilute acids.[1][2][3][1][2][3]
Melting Point 251-255 °C[6]
Recommended Starting HPLC Parameters

For a successful analysis of this compound, a reversed-phase HPLC method is typically employed. Below are recommended starting parameters based on established methods for nitroimidazole compounds.

ParameterRecommendationRationale
Column C18 (L1), 250 mm x 4.6 mm, 5 µmA C18 column provides the necessary hydrophobic interaction for retaining this polar compound. The given dimensions are standard for good resolution and efficiency.
Mobile Phase Acetonitrile:Water or Methanol:Water with a buffer or acidifierA combination of a polar organic solvent and water is effective. Acetonitrile often provides better peak shape and lower backpressure than methanol.
Buffer/Acidifier Phosphate buffer or 0.1% Phosphoric/Formic AcidAn acidic mobile phase suppresses the ionization of residual silanols on the silica-based column, which can cause peak tailing. Phosphoric acid is common, but formic acid should be used for MS compatibility.[7]
Detection UV at 310-318 nmThis wavelength range provides good sensitivity for this compound and related nitroimidazole compounds.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25-30 °CMaintaining a consistent column temperature is crucial for reproducible retention times.
Injection Volume 10-20 µLA typical injection volume to avoid column overloading.

Section 2: Troubleshooting Guide in Q&A Format

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "how" and the "why" for each solution.

Peak Shape Problems

Question: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, especially with polar compounds like this compound. It's often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The primary cause is often the interaction of the basic nitrogen atoms in the imidazole ring with acidic residual silanol groups on the surface of the C18 column packing. This leads to a secondary, undesirable retention mechanism, causing the peak to tail.

  • Solutions:

    • Lower the Mobile Phase pH: By adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to your mobile phase to bring the pH to around 3, you can protonate the silanol groups, minimizing these secondary interactions.

    • Use a Different Column: Consider using a column with a highly deactivated, end-capped stationary phase or a polar-embedded phase. These are designed to shield the residual silanols and improve the peak shape for basic compounds.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry. However, this can affect column longevity and is not MS-friendly.

Question: I'm observing a split peak for this compound. What could be wrong?

Answer:

A split peak can be frustrating, but it usually points to a problem at the head of the column or with the sample solvent.

  • Causality:

    • Column Void: A void or channel may have formed at the inlet of your column due to high pressure or physical shock. This creates two different flow paths for the sample, resulting in a split peak.

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to spread unevenly on the column inlet.

  • Solutions:

    • Check the Column: Reverse the column and flush it with a solvent like isopropanol at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.

    • Match Sample Solvent to Mobile Phase: As a best practice, always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve your sample.

    • Inspect for Blockages: A partially blocked frit at the column inlet can also cause peak splitting. Try replacing the frit if your column design allows.

Retention Time and Resolution Issues

Question: The retention time for my analyte is drifting from one injection to the next. How can I stabilize it?

Answer:

Retention time stability is key for reliable quantification. Drifting retention times usually indicate a change in the chromatographic system over time.

  • Causality:

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially if you are running a gradient.

    • Mobile Phase Composition: The composition of your mobile phase may be changing due to evaporation of the more volatile organic component or improper mixing.

    • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's retention characteristics.

  • Solutions:

    • Ensure Proper Equilibration: Always include a sufficient equilibration step at the end of your gradient program to return the column to the initial conditions. For isocratic methods, ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection.

    • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the solvent reservoirs capped to minimize evaporation. If you are using an online mixer, ensure it is functioning correctly.

    • Use a Column Oven: A column oven is essential for maintaining a stable and consistent temperature, which will lead to more reproducible retention times.

Question: I am having trouble separating this compound from a closely eluting impurity. What are my options for improving resolution?

Answer:

Improving resolution requires adjusting the efficiency, selectivity, or retention of your chromatographic system.

  • Causality: Poor resolution is a result of insufficient separation between the two peaks, which can be due to overlapping peak shapes or very similar retention times.

  • Solutions:

    • Optimize Mobile Phase Selectivity:

      • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

      • Adjust the pH: A small change in the mobile phase pH can change the ionization state of your analyte or the impurity, potentially leading to a significant change in retention and improved resolution.

    • Increase Column Efficiency:

      • Use a Longer Column: A longer column provides more theoretical plates and can improve resolution.

      • Use a Column with Smaller Particles: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column will increase efficiency, but also backpressure.

    • Adjust Retention: Increasing the retention of both peaks by decreasing the percentage of the organic solvent in your mobile phase can sometimes improve resolution, as it gives the column more time to separate the analytes.

Baseline and Sensitivity Problems

Question: My baseline is noisy and/or drifting. What are the common causes and how can I get a stable baseline?

Answer:

A noisy or drifting baseline can significantly impact your ability to accurately integrate and quantify low-level analytes.

  • Causality:

    • Poorly Mixed or Degassed Mobile Phase: Air bubbles in the pump or detector can cause significant baseline noise. Improperly mixed mobile phases can lead to a drifting baseline.

    • Contaminated Solvents: Using low-quality solvents or contaminated water can introduce impurities that cause baseline disturbances.

    • Detector Issues: A dirty flow cell or a failing lamp in your UV detector can also be a source of noise.

  • Solutions:

    • Properly Prepare Your Mobile Phase: Always filter and degas your mobile phase before use. An inline degasser is highly recommended.

    • Use High-Purity Solvents: Use HPLC-grade solvents and purified water (e.g., Milli-Q) to minimize contaminants.

    • Clean the System: Flush the system with a strong solvent like isopropanol to remove any contaminants. If the problem persists, you may need to clean the detector flow cell according to the manufacturer's instructions.

Section 3: Experimental Protocols and Workflows

Protocol 1: Preparation of Standard and Sample Solutions

This protocol is based on the principles outlined in pharmaceutical analysis for related substances.[8]

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard (the British Pharmacopoeia provides a reference standard for this compound[9][10]) into a 100 mL volumetric flask.

    • Add approximately 50 mL of diluent (e.g., a 50:50 mixture of mobile phase A and B) and sonicate for 5-10 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix well.

  • Sample Preparation (from a drug substance):

    • Accurately weigh a sample of the drug substance containing approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

Workflow for HPLC Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling MobilePhase Mobile Phase Preparation (Filtration & Degassing) SystemPrep System Preparation (Priming & Equilibration) MobilePhase->SystemPrep Standard Standard Solution Preparation Injection Sample Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection SystemPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (310-318 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: HPLC analysis workflow for this compound.

Section 4: Method Validation and System Suitability

A validated HPLC method ensures that your results are accurate, precise, and reproducible. Method validation should be performed in accordance with ICH guidelines.[11]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A stability-indicating method should be developed to separate this compound from its degradation products.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

System Suitability Testing (SST)

Before starting any analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (for 5-6 replicate injections) ≤ 2.0%

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use a C8 column instead of a C18 for this analysis?

  • A1: Yes, a C8 column can be used. It is less hydrophobic than a C18 column, which will result in shorter retention times for this compound. This may be advantageous if you are looking for a faster analysis, but you will need to re-optimize your mobile phase to ensure adequate retention and resolution from any impurities.

Q2: How often should I prepare a new standard solution?

  • A2: The stability of your standard solution will depend on the solvent and storage conditions. It is recommended to perform a stability study to determine how long your standard is viable.[13] As a general rule, it is good practice to prepare fresh working standards daily from a stock solution that may be stable for a longer period when stored properly (refrigerated and protected from light).

Q3: My sample is in a complex matrix. What is the best way to prepare it for analysis?

  • A3: For complex matrices, a sample cleanup step is often necessary to remove interfering components and protect the HPLC column. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. The choice of technique will depend on the nature of the matrix and the analyte.

Q4: Is this method suitable for quantifying this compound as an impurity in another drug substance?

  • A4: Yes, the principles outlined here are directly applicable to the quantification of this compound as an impurity. In fact, it is listed as a potential impurity in the European Pharmacopoeia for compounds like Tinidazole and Metronidazole.[5] You will need to validate the method at the appropriate concentration level for the impurity, paying close attention to the LOQ and the resolution from the main drug substance peak.

References

  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(9), 3803-3810.
  • Journal of Chemical Health Risks. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. Journal of Chemical Health Risks.
  • SIELC Technologies. (n.d.). Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Amzole. (2015). This compound Specification Sheet 2015. Retrieved from [Link]

  • Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312.
  • Li, X., et al. (2024). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 18(1), 1-14.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 696-23-1 | Product Name : this compound. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • CWS ABROAD. (n.d.). Reference Standard this compound. Retrieved from [Link]

  • British Pharmacopoeia. (n.d.). BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET this compound CATALOGUE NUMBER 244 CURRENT. Retrieved from [Link]

Sources

minimizing by-product formation in 2-Methyl-5-nitroimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Methyl-5-Nitroimidazole Synthesis

Introduction: The Deactivation Paradox

The synthesis of This compound (2-M-5-NI) is the foundational step for a class of critical nitroimidazole antibiotics, including Metronidazole and Tinidazole. However, this reaction presents a classic organic chemistry paradox that frustrates yield:

To nitrate the imidazole ring, you need a potent electrophile (the nitronium ion,


), which requires strong acidic conditions (typically 

). However, the imidazole nitrogen is basic (

for the conjugate acid). In these acidic conditions, the ring becomes fully protonated to the imidazolium cation. This positive charge strongly deactivates the ring toward electrophilic attack, necessitating "forcing conditions"—high temperatures (120–140°C) and high acid concentrations.

The Consequence: These forcing conditions ride a razor's edge between successful nitration and oxidative ring destruction , leading to the formation of tars, low yields, and dangerous thermal runaways.

This guide addresses the specific technical control points required to stabilize this reaction and minimize by-products.

Module 1: Critical Control Points (Troubleshooting)

The following troubleshooting matrix addresses the three most common failure modes reported by process chemists: Low Yield , Tar Formation , and Thermal Instability .

Troubleshooting Matrix
SymptomProbable CauseMechanism of FailureCorrective Action
Low Yield (<60%) Water Accumulation Water is a by-product of nitration (

). If free water accumulates, it reverses the equilibrium, hydrating

back to inactive nitric acid.
Increase

Ratio:
Ensure sulfuric acid concentration remains

to act as a chemical dessicant. Check Reagent Moisture: 2-Methylimidazole (2-MI) is hygroscopic; dry starting material to

water.
Black/Brown Tar Oxidative Degradation Reaction temperature

C or localized hot spots cause the

to oxidize the imidazole ring rather than nitrate it, breaking the C-C bonds.
Staged Heating: Do not ramp immediately to 140°C. Hold at 80-90°C to initiate, then ramp slowly. Agitation: Increase impeller speed (RPM) to prevent thermal hotspots at the injection point.
Red Fumes (NOx) Decomposition Evolution of

gas indicates the breakdown of nitric acid or the imidazole ring. This is a precursor to yield loss.
Sub-surface Addition: Feed nitric acid below the liquid surface to prevent vapor-phase decomposition. Reduce Feed Rate: Slow down

addition to match consumption rates.
Delayed Exotherm Induction Period The reaction has a kinetic "lag time." If reagents are added too fast during this lag, they accumulate. When the reaction finally "kicks," the accumulated energy releases at once (Runaway).The "Heel" Method: Crucial Safety Step.[1] Start the reaction with 10-15% of the previous batch's reacted solution. This eliminates the induction period (See Protocol).[2]

Module 2: The "Heel" Protocol for Safe Nitration

Standard batch nitration is prone to "micro-explosions" due to the induction period. The most authoritative method to minimize by-products and ensure safety is the "Heel" (Catalytic Starting Agent) Protocol , derived from industrial optimization standards (e.g., US Patent 4209631).

Objective

Synthesize 2-methyl-4(5)-nitroimidazole with >80% yield while eliminating the induction period.

Reagents
  • Substrate: 2-Methylimidazole (2-MI)[1][2][3][4][5]

  • Solvent/Catalyst: Sulfuric Acid (

    
    , 98%)[4][6]
    
  • Nitrating Agent: Nitric Acid (

    
    , fuming or 98%)
    
  • Heel: A retained portion (approx. 10%) of the reaction mixture from a previous successful run.[1]

Step-by-Step Methodology
  • Preparation of the Heel (First Run Only):

    • Dissolve a small quantity of 2-MI in

      
      .[1]
      
    • Heat to 80°C.

    • Slowly dose

      
      .[3][4] Note: Expect a delay in exotherm. Monitor strictly.
      
    • Once reacted, reserve this solution. This is your "Heel."

  • The Optimized Batch Run:

    • Charge: Load the reactor with the Heel and the bulk

      
      .
      
    • Dissolution: Add solid 2-MI slowly. Maintain Temp

      
      C (Exothermic solvation).
      
    • Activation: Heat the mixture to 125–130°C .

    • Nitration (The Critical Step):

      • Begin dosing

        
        sub-surface.
        
      • Observation: Because the Heel is present, the reaction starts immediately without an induction period.

      • Maintain temperature between 130–135°C. Do not exceed 140°C.

    • Post-Reaction: Hold at 130°C for 60 minutes after addition is complete.

  • Quenching & Isolation (Yield Critical):

    • Pour the hot acidic mixture onto crushed ice (keep T

      
      C).
      
    • Neutralization: Slowly add Ammonium Hydroxide (

      
      ) or NaOH.
      
    • pH Target:

      • Adjust to pH 2.0–2.5 first. Filter any insolubles (tars).

      • Adjust filtrate to pH 7.0–8.0 . The product, 2-methyl-4(5)-nitroimidazole, will precipitate as a cream/white solid.

    • Filtration: Filter and wash with ice-cold water.

Module 3: Mechanistic Visualization

The following diagrams illustrate the kinetic competition between the desired nitration and the fatal oxidation pathway, and the safety logic of the "Heel" process.

Figure 1: Reaction Pathway & Failure Modes

G cluster_0 Critical Control Zone Start 2-Methylimidazole (2-MI) Protonated Protonated 2-MI (Deactivated Ring) Start->Protonated Fast Protonation (pH < 1) Acid Acidic Medium (H2SO4) Nitronium Nitronium Ion (NO2+) Acid->Nitronium -H2O Product This compound (Desired Product) Protonated->Product 130°C + NO2+ (Successful Attack) Tar Oxidative Debris (Ring Opening/Tar) Protonated->Tar >150°C or Excess HNO3 (Oxidation)

Caption: The kinetic competition. High temperature is required to overcome ring deactivation (Yellow), but excessive temperature triggers oxidative ring destruction (Red).

Figure 2: The "Heel" Safety Loop

Safety Input Reagents Added (2-MI + HNO3) Induction Induction Period (Energy Accumulation) Input->Induction Standard Process Reaction Nitration Reaction (Exothermic) Input->Reaction Immediate Controlled Reaction Induction->Reaction Delayed Violent Release Heel Heel (Catalyst) Pre-reacted Solution Heel->Input Eliminates Lag

Caption: The "Heel" bypasses the dangerous induction period, converting a potential thermal runaway into a controlled flow.

Frequently Asked Questions (FAQs)

Q1: Why do I see a discrepancy between "4-nitro" and "5-nitro" isomers in the literature? A: In unsubstituted imidazole rings (where the N1 hydrogen is free), the 4 and 5 positions are tautomeric—they rapidly interconvert in solution. Therefore, the product of nitration is technically 2-methyl-4(5)-nitroimidazole .[3] Note: In drug synthesis (e.g., Metronidazole), the subsequent alkylation step locks the nitro group into the 5-position due to steric hindrance at the 4-position adjacent to the methyl group.

Q2: Can I use other nitrate salts instead of fuming nitric acid? A: Yes. Recent research indicates that using alkali metal nitrates (like


 or 

) in sulfuric acid can act as a milder nitrating agent. This method often produces higher yields (up to 95%) because it allows for a more controlled release of

and reduces water generation compared to aqueous nitric acid [2].

Q3: My product is turning pink/red upon drying. Why? A: This indicates the presence of trace azo-impurities or incomplete removal of oxidative by-products.[1] Ensure your final wash water is ice-cold and consider a recrystallization step using water or ethanol if high purity is required for pharmaceutical applications.

Q4: Is there a risk of nitrosamine formation? A: While 2-Methyl-5-nitro-1-nitroso-1H-imidazole is a theoretical impurity, rigorous forced-degradation studies (NAP tests) have shown that this specific nitrosamine does not readily form under standard nitration conditions [3].[7] However, always verify compliance with current EMA/FDA guidelines regarding nitrosamines in the final API.

References

  • Process for the safe nitration of 2-methylimidazole. US Patent 4209631A. (1980). Defines the "Heel" method for eliminating induction periods.

  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts. Advanced Materials Research, Vol 1085. (2015). Compares yield efficacy of acid mixtures vs. solid nitrate salts.

  • 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report. Veeprho Reference Standards. Details the stability and non-formation of specific nitroso impurities.

Sources

Technical Support Center: 2-Methyl-5-nitroimidazole and the Potential for Nitrosamine Formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-5-nitroimidazole. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the potential for nitrosamine formation. This document is structured to provide a comprehensive understanding of the issue, from chemical mechanisms to practical experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of a nitro group and an imidazole ring gives this molecule its desired reactivity, but also necessitates a thorough evaluation of potential side reactions and impurity formation. A critical concern in pharmaceutical manufacturing is the formation of nitrosamines, which are classified as probable human carcinogens. This guide will address the potential for nitrosamine formation in relation to this compound, providing a framework for risk assessment, mitigation, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding nitrosamine formation in this compound?

A1: The primary concern stems from the potential for the presence of nitrosating agents and secondary or tertiary amines during the synthesis or storage of this compound. The reaction between these precursors can lead to the formation of nitrosamine impurities. Given the regulatory scrutiny and the potential health risks associated with nitrosamines, a proactive approach to understanding and controlling their formation is essential.

Q2: How can nitrosating agents be introduced during the synthesis of this compound?

A2: The synthesis of this compound typically involves the nitration of 2-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid.[1] This nitrating mixture itself can contain various nitrogen oxides (NOx) that can act as nitrosating agents.[2][3] The reaction conditions, such as temperature and the specific ratio of the acids, can influence the formation of these nitrosating species.[4]

Q3: What are the potential sources of secondary or tertiary amine impurities?

A3: Secondary or tertiary amine impurities can be introduced through several pathways:

  • Raw Materials: The starting material, 2-methylimidazole, or other reagents could contain trace amounts of secondary or tertiary amine impurities.

  • Solvents: Solvents used in the synthesis or purification steps may contain amine-based impurities.

  • Degradation: Degradation of this compound or related compounds under certain stress conditions (e.g., pH, temperature) could potentially lead to the formation of amine precursors.

  • Cross-Contamination: In a multi-product facility, there is a risk of cross-contamination from other processes that utilize amines.

Q4: Is the this compound molecule itself susceptible to nitrosation?

A4: The imidazole ring in this compound contains secondary amine functionality. However, the reactivity of this ring towards nitrosation is influenced by the presence of the electron-withdrawing nitro group and the methyl group.[5][6] One report on the attempted synthesis of a nitrosated derivative of this compound suggests that direct nitrosation may not be favorable under standard conditions.[3] However, a thorough risk assessment should still consider this possibility, especially under forcing conditions.

Q5: What are the regulatory limits for nitrosamine impurities in active pharmaceutical ingredients (APIs)?

A5: Regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for various nitrosamines. These limits are typically in the nanogram per day range. For example, the AI for N-nitrosodimethylamine (NDMA) is 96 ng/day, and for N-nitrosodiethylamine (NDEA) it is 26.5 ng/day. It is crucial to consult the latest regulatory guidelines for specific nitrosamine limits.

Troubleshooting Guide

This section provides a structured approach to troubleshooting potential nitrosamine formation in your experiments involving this compound.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Investigation & Confirmation cluster_2 Phase 3: Mitigation cluster_3 Phase 4: Control & Monitoring A Unexpected peak in chromatogram? B Review synthesis route for nitrosamine precursors A->B Yes C Analyze raw materials and solvents for impurities B->C D Perform forced degradation studies C->D E Develop and validate a sensitive analytical method (LC-MS/MS) D->E F Confirm identity and quantify the impurity E->F G Optimize reaction conditions (pH, temp) F->G Nitrosamine confirmed H Implement purification steps to remove precursors G->H I Introduce nitrosamine scavengers (e.g., ascorbic acid) H->I J Establish in-process controls I->J K Implement routine testing of final product J->K

Caption: A stepwise workflow for troubleshooting nitrosamine formation.

Step-by-Step Troubleshooting

1. Unexpected Chromatographic Peak Observed

  • Symptom: An unknown peak is consistently observed in the chromatogram of your this compound sample, particularly when using a nitrosamine-sensitive detector like a mass spectrometer.

  • Possible Cause: This could be a nitrosamine impurity.

  • Action: Proceed with a systematic risk assessment of your experimental process.

2. Risk Assessment of the Synthesis/Process

  • Action: Carefully review every step of your synthesis and purification process.

    • Identify Potential Precursors: Pinpoint any steps where secondary/tertiary amines and nitrosating agents could be present simultaneously.

    • Examine Raw Materials: Obtain certificates of analysis for all starting materials and solvents. If not available, consider testing them for trace amine and nitrite impurities.

    • Evaluate Reaction Conditions: Assess if the reaction conditions (e.g., acidic pH, high temperature) are conducive to nitrosamine formation.[7] Nitrosation rates are often optimal at a pH of around 2.5-3.4.[8]

3. Forced Degradation Studies

  • Objective: To intentionally degrade the this compound sample under various stress conditions to identify potential degradation pathways that might lead to nitrosamine precursors.

  • Protocol:

    • Prepare solutions of this compound in various media.

    • Expose the solutions to stress conditions as outlined in the table below.

    • Analyze the stressed samples by a stability-indicating method (e.g., LC-MS/MS) to identify and characterize any degradants.

Stress ConditionTypical ParametersPotential Outcome
Acid Hydrolysis 0.1 M HCl, 60°C, 24hAssess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hEvaluate stability in alkaline conditions.
Oxidation 3% H2O2, room temp, 24hDetermine susceptibility to oxidation.
Thermal Degradation 80°C, 48h (solid state)Assess stability at elevated temperatures.
Photostability ICH Q1B conditionsEvaluate light sensitivity.

4. Analytical Method for Confirmation and Quantification

  • Technique of Choice: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in detecting trace levels of nitrosamines.

  • Sample Preparation Protocol (General):

    • Accurately weigh approximately 80 mg of the this compound sample into a centrifuge tube.[9]

    • Add a suitable diluent (e.g., 1% formic acid in water) and an internal standard solution (e.g., isotopically labeled nitrosamines).[9]

    • Vortex the mixture for an appropriate time (e.g., 20 minutes).[9]

    • Centrifuge the sample to pellet any undissolved material.[9]

    • Filter the supernatant through a 0.45-µm filter before injection into the LC-MS/MS system.[9]

5. Mitigation Strategies

If nitrosamine formation is confirmed, consider the following mitigation strategies:

  • Process Optimization:

    • pH Control: Adjust the pH of the reaction mixture to be outside the optimal range for nitrosation (typically pH 2.5-3.4).[7][8]

    • Temperature Control: Lowering the reaction temperature can reduce the rate of nitrosamine formation.

  • Purification: Implement additional purification steps to remove residual amine or nitrite impurities from starting materials and intermediates.

  • Use of Scavengers: Introduce nitrosamine scavengers, such as ascorbic acid (vitamin C) or alpha-tocopherol (vitamin E), into the formulation.[2][10][11][12][13] Ascorbic acid can effectively quench nitrosating agents.[2][10][11][12][13]

Visualizing the Nitrosamine Formation and Mitigation Pathway

Nitrosamine_Formation_Mitigation cluster_formation Nitrosamine Formation Pathway cluster_mitigation Mitigation Strategies A Secondary/Tertiary Amine D Nitrosamine Impurity A->D B Nitrosating Agent (e.g., from Nitrite) B->D C Favorable Conditions (e.g., acidic pH) C->D H Reduced Nitrosamine Formation E Control of Raw Materials E->H F Process Optimization (pH, Temp) F->H G Use of Scavengers (e.g., Ascorbic Acid) G->H

Caption: Key factors leading to nitrosamine formation and corresponding mitigation strategies.

Conclusion

Addressing the potential for nitrosamine formation in this compound requires a comprehensive understanding of the underlying chemistry, potential sources of impurities, and robust analytical techniques. By implementing a proactive risk-based approach, researchers and drug development professionals can ensure the quality and safety of their materials and final products. This guide provides a foundational framework for these efforts, emphasizing the importance of scientific integrity and regulatory compliance.

References

  • Contract Pharma. (2024, August 29). Nitrosating Agent Mitigation Strategy. Retrieved from [Link]

  • Ryan, J., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. BMC Chemistry, 15(1), 63.
  • Pawar, R. P., & Singh, S. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942.
  • Google Patents. (1979). US4155989A - Removal of nitric acid from nitric acid-sulfuric acid mixtures.
  • Jeevanandam, J., & Aseer, K. R. (1998). Reactions of nitroimidazoles with free radicals--enhancement of reaction by u.v. irradiation. Free radical biology & medicine, 24(5), 753–761.
  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]

  • Quora. (2018, July 5). What are the ratios of nitric acid and sulfuric acid in a nitration reaction? Retrieved from [Link]

  • Fraselle, S., et al. (2007). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 586(1-2), 383–393.
  • Turesky, R. J. (2007). Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 623(1-2), 47–56.
  • Salo, J. P., Yli-Kauhaluoma, J., & Salomies, H. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of pharmaceutical sciences, 92(4), 734–742.
  • dsm-firmenich. (n.d.). Ascorbic acid as an effective nitrite scavenger and nitrosamine mitigation agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH of buffer solution on separation of 5-nitroimidazole.... Retrieved from [Link]

  • Tannenbaum, S. R., Wishnok, J. S., & Leaf, C. D. (1991). Inhibition of nitrosamine formation by ascorbic acid. The American journal of clinical nutrition, 53(1 Suppl), 247S–250S.
  • Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

  • DailyMed - NIH. (n.d.). METRONIDAZOLE tablet. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • de Souza, A. M., et al. (2014). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Genetics and molecular biology, 37(2), 309–316.
  • Trivedi, M. N., et al. (2011). Synthesis of some this compound derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Scribd. (2012, June 15). New Trends in Forced Degradation Studies. Retrieved from [Link]

  • FreeThink Technologies. (2023, October 31). The Chemistry of N-Nitrosamines: An Overview. Retrieved from [Link]

  • Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug.
  • PubMed. (2025, June 17). A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines.... Retrieved from [Link]

  • MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • Reddit. (2025, February 10). Do nitration mixture work if both the nitric and sulfuric acid are dilute? Retrieved from [Link]

Sources

refining purification techniques for high-purity 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 2-Methyl-5-nitroimidazole

This guide serves as a specialized resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of this compound. Achieving high purity (typically >99.5%) is critical, as this compound is a key intermediate in the synthesis of vital medications like metronidazole and ornidazole.[1][2] Impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This document moves beyond standard protocols to address the nuanced challenges encountered in the laboratory, providing not just procedures, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is largely dictated by the synthesis route, which typically involves the nitration of 2-methylimidazole.[1][3] Understanding these potential contaminants is the first step toward their effective removal.

  • Unreacted Starting Material: 2-Methylimidazole is a primary impurity. Its physical properties differ significantly from the nitrated product, usually allowing for removal via pH-mediated precipitation or recrystallization.[4][5]

  • Isomeric Impurities: The nitration of 2-methylimidazole can also yield the undesired isomer, 2-methyl-4-nitroimidazole. Separating these isomers is often the most significant purification challenge due to their similar chemical structures and properties.[6]

  • Polynitrated Byproducts: Under harsh nitrating conditions, dinitro- or other polynitrated species can form.

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to strong alkaline environments or excessive heat.[7]

Table 1: Common Impurities and Characteristics

Impurity Name Chemical Structure Origin Key Removal Challenge
2-Methylimidazole C₄H₆N₂ Unreacted starting material High aqueous solubility
2-Methyl-4-nitroimidazole C₄H₅N₃O₂ Isomeric byproduct of nitration Very similar polarity and solubility to the desired product

| Polynitrated Species | Varies | Over-nitration during synthesis | Can be highly colored and difficult to remove |

Q2: What is the most effective and scalable method for purifying this compound?

A2: Recrystallization is the most widely used and effective technique for purifying this compound on both lab and industrial scales. The key to successful recrystallization lies in selecting an appropriate solvent system that exploits the solubility differences between the desired product and its impurities.[8] Due to the compound's polar nature, polar solvents like water or short-chain alcohols (methanol, ethanol) are excellent candidates.[6][9] Often, purification involves pH adjustment to precipitate the product from an aqueous solution, followed by a final recrystallization from a suitable solvent.[10][11]

Q3: How does pH manipulation aid in the purification process?

A3: this compound is a weakly basic compound that is soluble in dilute acids.[12][13] This property is highly advantageous. The general strategy involves:

  • Dissolution in Acid: The crude product is dissolved in a dilute mineral acid (e.g., HCl or H₂SO₄). This protonates the imidazole ring, forming a water-soluble salt. Many organic, non-basic impurities will not dissolve and can be removed by filtration.

  • Precipitation by Neutralization: The acidic solution is then carefully neutralized with a base (e.g., ammonia or sodium hydroxide). As the pH increases, this compound is deprotonated and, being less soluble in its neutral form, precipitates out of the solution. The key is to adjust the pH to a range where the product's solubility is minimal (often cited between pH 2.5 and 5.0), while some impurities, like the more basic 2-methylimidazole, may remain in the mother liquor.[4][10][11]

Q4: How can I accurately assess the purity of my final product?

A4: A combination of methods should be used to confirm the purity and identity of the final compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of water and a polar organic solvent (like methanol or acetonitrile) provides excellent separation of the main compound from its related impurities.[7][14] UV detection is typically set around 310-316 nm.[7][14] A purity level of >99.5% is often required for pharmaceutical applications.[15]

  • Melting Point Analysis: High-purity this compound has a sharp melting point, typically in the range of 160-163°C.[12] A broad or depressed melting range is a strong indicator of residual impurities.

  • Thin Layer Chromatography (TLC): TLC is a rapid, qualitative tool to monitor the progress of purification. The absence of secondary spots (especially the starting material) suggests a high degree of purity.[9]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification workflow.

Troubleshooting_Workflow start Start Purification check_yield Is Yield Acceptable? start->check_yield check_color Is Product Colorless (White/Pale Cream)? check_yield->check_color Yes yield_issue Low Yield: - Too much solvent? - Cooled too fast? - pH out of optimal range? check_yield->yield_issue No check_form Did Product Crystallize or 'Oil Out'? check_color->check_form Yes color_issue Discoloration: - Trapped impurities? - Thermal degradation? check_color->color_issue No (Yellow/Brown) check_purity HPLC Purity >99.5%? Sharp Melting Point? check_form->check_purity Crystallized form_issue Oiling Out: - Supersaturation? - Impurities inhibiting  crystallization? check_form->form_issue Oiled Out end_ok Purification Successful check_purity->end_ok Yes purity_issue Low Purity: - Isomeric impurity present? - Ineffective solvent? check_purity->purity_issue No end_fail Re-evaluate Synthesis/ Purification Strategy yield_issue->end_fail color_issue->end_fail form_issue->end_fail purity_issue->end_fail

Caption: A decision tree for troubleshooting the purification of this compound.

Q: My final yield after recrystallization is disappointingly low. What went wrong?

A: Low recovery is a common issue, often attributable to one of the following:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of it dissolved in the mother liquor even after cooling. The goal is to create a saturated solution at the solvent's boiling point. See Protocol 1 for a step-by-step guide.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Precipitation: If using pH adjustment, ensure you have targeted the optimal pH range for minimum solubility. Verify the pH with a calibrated meter.[10][11]

  • Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.[8] If the compound is moderately soluble even at 0-4°C, yields will be compromised.

Q: My product is a persistent yellow or brownish color, not the expected white/pale cream powder. How can I fix this?

A: A yellow hue typically indicates the presence of colored, often aromatic or oxidized, impurities.[6]

  • Cause: These are often byproducts from the nitration reaction that are carried through the process.

  • Solution: The most effective method for color removal is treatment with activated carbon. After dissolving the crude product in the hot solvent but before crystallization, a small amount of activated carbon (typically 1-2% w/w) is added to the solution. The solution is held at temperature for a few minutes to allow the carbon to adsorb the colored impurities. The carbon is then removed by filtering the hot solution through a fine filter aid like Celite. See Protocol 2 for details.

  • Causality: Activated carbon has a highly porous structure with a large surface area, allowing it to adsorb large, flat aromatic molecules (which are often the source of color) via van der Waals forces.

  • Caution: Using too much activated carbon or allowing too long a contact time can lead to a loss of the desired product due to adsorption onto the carbon surface.

Q: During cooling, my product separated as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute is supersaturated and comes out of solution at a temperature above its own melting point. It can also be caused by impurities that inhibit the formation of a crystal lattice.

  • Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal of pure product.

  • Preventative Measures:

    • Re-heat the solution until the oil redissolves, then add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. An insulated bath can provide slow, controlled cooling, which favors the formation of well-ordered crystals.

    • Consider a different solvent or a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid, then allow it to cool.

Experimental Protocols

Protocol 1: High-Purity Recrystallization via pH Adjustment and Solvent Crystallization

This protocol combines pH-mediated precipitation with traditional recrystallization to remove a broad range of impurities.

Purification_Workflow cluster_precipitation Step 1: pH-Mediated Precipitation cluster_recrystallization Step 2: Solvent Recrystallization cluster_analysis Step 3: Quality Control A Dissolve Crude Product in Dilute Acid (e.g., HCl) B Filter to Remove Insoluble Impurities A->B C Neutralize with Base (e.g., NH₃) to pH 3-4 B->C D Collect Precipitated Solid by Filtration & Wash with Water C->D E Dissolve Precipitate in Minimum Hot Methanol D->E F Optional: Activated Carbon Treatment (See Protocol 2) E->F G Slowly Cool to 0-4°C to Induce Crystallization E->G F->G H Collect Crystals, Wash with Cold Methanol, Dry Under Vacuum G->H I Assess Purity by HPLC (See Protocol 3) H->I J Confirm Melting Point I->J

Caption: A comprehensive workflow for the purification of this compound.

  • Acidic Dissolution: In a fume hood, suspend 10.0 g of crude this compound in 100 mL of deionized water. Slowly add 5 M hydrochloric acid dropwise with stirring until all solids dissolve.

  • Initial Filtration: If any undissolved material remains, filter the solution to remove it.

  • Precipitation: Cool the acidic solution in an ice bath. Slowly add 25% liquor ammonia dropwise with vigorous stirring. Monitor the pH continuously with a calibrated pH meter. Stop adding base when the pH reaches ~3.5, where maximum precipitation should occur.[10][11]

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts.

  • Recrystallization: Transfer the damp solid to a clean flask. Add a minimal amount of hot methanol (or ethanol) in portions, with heating and stirring, until the solid just dissolves.[9]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Final Collection & Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol. Dry the product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Decolorization with Activated Carbon

This procedure should be inserted after step 5 in Protocol 1, if the initial solution is colored.

  • Preparation: After the product has completely dissolved in the hot recrystallization solvent, remove the flask from the heat source.

  • Carbon Addition: Allow the solution to cool slightly below its boiling point to prevent violent frothing. Add 0.1-0.2 g (1-2% w/w) of activated carbon to the solution.

  • Adsorption: Gently swirl the mixture and heat it back to boiling for 5-10 minutes.

  • Hot Filtration: Pre-heat a clean filter funnel and receiving flask. Place a piece of fluted filter paper in the funnel. To prevent carbon from passing through, you may use a pad of Celite over the filter paper. Quickly filter the hot solution by gravity to remove the activated carbon.

  • Proceed to Crystallization: The resulting clear, colorless filtrate is then carried forward to the cooling and crystallization step (Step 6 in Protocol 1).

Protocol 3: Purity Assessment by Reverse-Phase HPLC

This method provides a reliable quantitative measure of purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent).

  • Mobile Phase: A mixture of HPLC-grade water and methanol, for example, an 80:20 (v/v) ratio of water to methanol.[7] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 316 nm.[14]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the purified product in 100 mL of the mobile phase.

  • Analysis: The retention time for this compound should be distinct from any impurities. Purity is calculated based on the relative peak area percentage. For reference, under these conditions, the retention time is often around 3.8 minutes.[7]

References

  • Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol. Quick Company. 10

  • Method for synthesizing this compound-1-ethanol. Google Patents (CN102321028A). 11

  • What is the synthesis method of this compound? Guidechem. 3

  • Synthesis of this compound. PrepChem.com. 4

  • Process for producing this compound. Patsnap (CN107698544A). 1

  • This compound Chemical Properties, Uses, Safety Data. Guidechem. 12

  • Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. 16

  • Synthesis of some this compound derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 2011, 3(1):313-319. 9

  • A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. 7

  • This compound. CymitQuimica. 6

  • This compound. LGC Standards. 15

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central (PMC). 14

  • This compound Properties. ChemicalBook. 13

  • Metronidazole-impurities. Pharmaffiliates. 2

  • Solvent selection for effective recrystallization of nitroaromatic compounds. BenchChem. 8

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. 5

Sources

improving the reaction conditions for alkylation of 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Conditions for Alkylation of 2-Methyl-5-Nitroimidazole Document ID: NIZ-OPT-2026-V4 Status: Active Support Guide

Welcome to the Technical Support Center

You have reached the advanced optimization tier for nitroimidazole synthesis. This guide addresses the critical challenges in alkylating This compound (2-Me-5-NI) to synthesize active pharmaceutical ingredients (APIs) like Metronidazole , Tinidazole , Secnidazole , and Ornidazole .

Our core focus is resolving the "Regioselectivity Paradox"—maximizing the formation of the biologically active 5-nitro isomer while suppressing the thermodynamically or sterically favored 4-nitro impurity .

Quick Navigation
Module 1: The Core Challenge – Regioselectivity

The Issue: The starting material, 2-methyl-4(5)-nitroimidazole, exists in tautomeric equilibrium. The anion formed during alkylation is an ambident nucleophile.

  • Path A (Desired): Alkylation at N1 yields the 5-nitro isomer (e.g., Metronidazole). This is sterically hindered because the alkyl group enters adjacent to the bulky nitro group.

  • Path B (Impurity): Alkylation at N3 yields the 4-nitro isomer (Impurity A). This is often sterically favored but biologically inactive.

The Solution Logic: To force the reaction toward the sterically hindered 5-nitro product, you must modulate the electronic environment (using specific acid catalysts) or the ion-pair tightness (using Phase Transfer Catalysis) to overcome the steric barrier.

Visualizing the Pathway

Nitroimidazole_Alkylation Start 2-Methyl-4(5)-nitroimidazole (Tautomeric Equilibrium) Anion Ambident Anion (Delocalized Charge) Start->Anion Deprotonation Acid Condition A: Acidic/Epoxide Opening (Kinetic Control) Start->Acid Direct Attack Base Condition B: Basic Alkylation (Thermodynamic/Steric Control) Anion->Base Prod5 TARGET: 5-Nitro Isomer (Metronidazole/Tinidazole) *Sterically Hindered* Acid->Prod5 Major Pathway (>90%) Prod4 IMPURITY: 4-Nitro Isomer (Impurity A) *Sterically Favored* Acid->Prod4 Minor Base->Prod5 Variable Yield Base->Prod4 Significant Side Rxn (10-30% without PTC)

Caption: Figure 1. The bifurcation of regioselectivity. Acidic conditions (blue path) generally favor the 5-nitro target by activating the electrophile, whereas uncontrolled basic alkylation (red path) often leads to higher levels of the 4-nitro impurity due to steric relief.

Module 2: Protocol A – Acid-Catalyzed Hydroxyethylation

Target: Synthesis of Metronidazole (and analogs using epoxides). Best For: Industrial scale, high regioselectivity requirements.

The "Formic Acid/Sulfuric Acid" Method Standard basic alkylation with 2-chloroethanol often yields poor selectivity. The modern optimized route uses Ethylene Oxide (EO) in an acidic medium. The acid activates the epoxide ring and protonates the imidazole, directing the attack to the N1 position.

Optimized Parameters
ParameterRecommendationTechnical Rationale
Solvent/Medium Formic Acid (85-98%)Acts as both solvent and catalyst; promotes selective ring opening of EO.
Co-Catalyst Sulfuric Acid (H₂SO₄)Increases proton activity; critical for activating the epoxide oxygen.
Reagent Ethylene Oxide (Gas/Liquid)More reactive than chlorohydrins; avoids halide waste.
Temperature 85°C – 95°CSufficient activation energy for the crowded N1 attack without degrading the nitro group.
Molar Ratio 2-Me-5-NI : Formic : H₂SO₄1 : 0.6 : 1.5Excess acid maintains the protonated transition state required for 5-nitro selectivity [1].
Step-by-Step Workflow
  • Charge: Load this compound and Formic Acid into the reactor.

  • Acidify: Slowly add concentrated H₂SO₄ (exothermic). Maintain temp < 40°C during addition.

  • Addition: Introduce Ethylene Oxide slowly.

    • Critical: If using liquid EO, maintain system pressure. If gas, sparge slowly.

  • Reaction: Heat to 85°C for 2.5 – 3.0 hours.

  • Quench & Workup:

    • Cool to 10°C.

    • Dilute with water.

    • Neutralization: Adjust pH to 10 using NaOH. This precipitates the free base Metronidazole.

    • Note: The 4-nitro isomer is more soluble in the mother liquor, aiding purification.

Module 3: Protocol B – PTC-Enhanced Alkylation

Target: Synthesis of Tinidazole , Dimetridazole , or general alkylation with halides.[1] Best For: Reactions using alkyl halides/sulfonates where acidic conditions are unsuitable.

The "Green" Phase Transfer Catalysis (PTC) Method Traditional NaH/DMF methods are hazardous and moisture-sensitive. Solid-Liquid PTC (SL-PTC) uses mild bases and reusable solvents.

Optimized Parameters
ParameterRecommendationTechnical Rationale
Catalyst TBAI (Tetrabutylammonium Iodide)The bulky cation (Bu₄N⁺) pairs with the nitroimidazole anion, making it lipophilic. Iodide acts as a nucleophilic catalyst (Finkelstein-like) [2].
Base K₂CO₃ (Anhydrous, finely ground)Mild base; solid state prevents hydrolysis of the alkylating agent.
Solvent Acetonitrile (MeCN) or TolueneMeCN offers the best balance of polarity for SL-PTC. Toluene is greener but requires a more active catalyst.
Temperature Reflux (60°C – 80°C)Required to drive the N-alkylation against steric resistance.
Step-by-Step Workflow
  • Preparation: Dissolve this compound (1.0 eq) in Acetonitrile (10-15 volumes).

  • Activation: Add K₂CO₃ (1.5 eq) and TBAI (0.05 - 0.1 eq). Stir for 30 mins at RT.

    • Why? Allows the formation of the [Bu₄N]⁺[Nitroimidazole]⁻ ion pair.

  • Alkylation: Add the alkylating agent (e.g., 2-ethylsulfonylethyl chloride for Tinidazole) dropwise.

  • Reaction: Reflux for 5–8 hours. Monitor by HPLC.

  • Workup:

    • Filter off solid inorganic salts (KCl/K₂CO₃).

    • Distill off solvent.

    • Recrystallize residue (Ethanol/Water) to remove trace 4-nitro isomer.

Module 4: Troubleshooting Matrix

Q: My product contains >5% of the 4-nitro isomer (Impurity A). How do I remove it?

  • Cause: Reaction temperature too high (thermodynamic control) or solvent too polar (dissociates ion pair too much).

  • Fix:

    • Switch to the Acidic Protocol (Module 2) if synthesizing Metronidazole.

    • If using PTC, lower the temperature and extend reaction time.

    • Purification: The 4-nitro isomer is generally less soluble in water but more soluble in lower alcohols than the 5-nitro target. Use fractional crystallization from water/ethanol mixtures [3].

Q: The reaction yield is stalled at 60%.

  • Cause: Poisoning of the PTC catalyst or hydrolysis of the alkylating agent.

  • Fix:

    • Ensure K₂CO₃ is anhydrous.

    • Add a catalytic amount of KI (Potassium Iodide) if using alkyl chlorides. This generates the more reactive alkyl iodide in situ.

Q: Safety concern: The exotherm is uncontrollable during acid addition.

  • Fix: The mixing of Formic Acid and H₂SO₄ is highly exothermic. Pre-cool the Formic acid to 0°C before adding H₂SO₄. Use a jacketed reactor with active cooling.

Decision Tree for Low Yield

Optimization_Tree Start Problem: Low Yield (<70%) CheckIsomer Check HPLC: Is Impurity A (4-nitro) high? Start->CheckIsomer Yes Yes (>5%) CheckIsomer->Yes No No (Unreacted SM) CheckIsomer->No Action1 Reduce Reaction Temp OR Switch to Acidic Method Yes->Action1 CheckWater Is system strictly anhydrous? (For PTC) No->CheckWater Wet Moisture Present CheckWater->Wet Dry System is Dry CheckWater->Dry DryBase Dry K2CO3 Use Molecular Sieves Wet->DryBase Boost Add 10 mol% KI Increase TBAI load Dry->Boost

Caption: Figure 2. Troubleshooting logic flow for yield optimization. Distinguishing between conversion failure and regioselectivity failure is the first critical step.

References
  • Patent CN102321028A . Method for synthesizing this compound-1-ethanol. (Describes the Formic/Sulfuric acid optimization for high regioselectivity).

  • Khalil, A. (2007) . Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements.[2] (Demonstrates TBAI efficacy in related imidazole systems). [2]

  • European Pharmacopoeia (EP) . Tinidazole Impurity A Standard (2-Methyl-4(5)-nitroimidazole). (Defines the impurity profile and separation standards).

  • Der Pharma Chemica (2022) . Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using this compound. (Discusses the steric and temperature effects on N1 vs N3 alkylation).

Sources

Validation & Comparative

cross-reactivity studies of 2-Methyl-5-nitroimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of 2-Methyl-5-nitroimidazole Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive comparison of cross-reactivity among this compound derivatives, a critical class of antimicrobial agents. For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount for accurate quantification in biological matrices and for minimizing the risk of misinterpretation in diagnostic and research settings. This document delves into the structural basis of cross-reactivity, presents comparative experimental data, and provides a detailed, field-proven protocol for assessing these interactions using competitive enzyme-linked immunosorbent assay (cELISA). By synthesizing technical data with expert insights, this guide serves as an essential resource for designing and interpreting cross-reactivity studies for small-molecule drugs.

Introduction: The Specificity Challenge

The 5-nitroimidazole class of drugs, particularly this compound derivatives like metronidazole, tinidazole, secnidazole, and ornidazole, are indispensable in treating anaerobic bacterial and protozoal infections.[1][2] Their mechanism of action relies on the reduction of the nitro group within the target organism, producing cytotoxic intermediates that disrupt DNA and other macromolecules.[3][4]

While effective, the structural similarity among these derivatives and their metabolites presents a significant analytical challenge.[1] Immunoassays, which are frequently used for high-throughput screening due to their speed and cost-effectiveness, are susceptible to cross-reactivity.[5][6] An antibody developed to detect a primary analyte (e.g., metronidazole) may also bind to other structurally related compounds, leading to false-positive results or overestimated concentrations.[7] This guide provides the foundational knowledge and practical methodologies to dissect and quantify these cross-reactivity profiles, ensuring data integrity in research and development.

Foundational Principles of Cross-Reactivity

The Immunochemical Basis: From Hapten to Antibody

Small molecules like nitroimidazoles are not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a large carrier protein (e.g., Bovine Serum Albumin, BSA), functioning as a hapten .[8][9] The design of this hapten-carrier conjugate, or immunogen, is the single most critical factor determining the resulting antibody's specificity.

  • Causality in Immunogen Design: The site where the hapten is linked to the carrier protein dictates which parts of the molecule are exposed to the immune system. Functional groups distal to the conjugation site become the primary epitopes for antibody recognition. For instance, if a derivative is conjugated through its side chain, the antibody repertoire will be highly specific for the core this compound ring, leading to broader cross-reactivity with other derivatives sharing that core. Conversely, exposing the unique side chain during immunogen synthesis will generate antibodies more specific to that particular derivative.[8]

Structural Determinants of Cross-Reactivity

Cross-reactivity is a direct function of molecular similarity.[10] For this compound derivatives, the key structural features influencing antibody binding are the substituents at the N-1 position of the imidazole ring.

Figure 1. Core structure and N-1 side chain variations of key derivatives.

As illustrated in a case study of fixed drug eruption, the structural similarity between the propanol side chains of ornidazole and secnidazole can lead to clinical cross-sensitivity, a principle that directly translates to immunochemical cross-reactivity.[1] Conversely, derivatives with more distinct side chains, such as the ethylsulfonyl ethyl group of tinidazole, are more likely to be antigenically distinct.

Comparative Cross-Reactivity Data

The extent of cross-reactivity is quantified by comparing the concentration of the cross-reactant required to cause 50% inhibition (IC50) with the IC50 of the primary analyte. The formula is:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100 [11]

The following table summarizes cross-reactivity data compiled from various studies and commercial assay kits. It is crucial to note that cross-reactivity is specific to a particular antibody; therefore, values can differ significantly between assays.

Antibody Target (Primary Analyte)Cross-Reactant% Cross-ReactivitySource
Metronidazole Dimetridazole>100%[12]
Ronidazole<1%[12]
Ornidazole Secnidazole0.33%[13]
Metronidazole OrnidazoleNo cross-reactivity observed[14]*

*Note: Data from reference[14] is based on a basophil activation test (BAT) for immediate hypersensitivity, not a cELISA, but provides relevant data on immunological cross-recognition.

These data highlight the variability in cross-reactivity. An antibody targeting metronidazole can show strong recognition of the structurally similar dimetridazole but virtually none for ronidazole.[12] This underscores the necessity of empirical validation for every derivative and metabolite of interest.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details a robust, self-validating protocol for determining the IC50 and cross-reactivity of this compound derivatives. The competitive immunoassay is the format of choice for small-molecule detection.[5]

Rationale of the Competitive ELISA Workflow

In this assay format, the free analyte in the sample competes with a fixed amount of labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites, which are immobilized on a microplate. A higher concentration of analyte in the sample results in less labeled analyte binding to the antibody, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample.

G cluster_prep Phase 1: Plate Preparation cluster_assay Phase 2: Competitive Reaction cluster_detect Phase 3: Signal Detection p1 1. Antibody Coating Immobilize capture antibody on 96-well plate. p2 2. Washing Remove unbound antibody. p1->p2 p3 3. Blocking Saturate remaining binding sites with inert protein (e.g., BSA). p2->p3 a1 4. Competition Add standards/samples (Analyte) AND enzyme-conjugated antigen. p3->a1 a2 5. Incubation Allow competition for antibody binding sites to reach equilibrium. a1->a2 a3 6. Washing Remove unbound reagents. a2->a3 d1 7. Substrate Addition Add chromogenic substrate (e.g., TMB). a3->d1 d2 8. Color Development Enzyme converts substrate to colored product. d1->d2 d3 9. Stop Reaction Add acid to stop the reaction and stabilize color. d2->d3 d4 10. Read Absorbance Measure OD at 450 nm. Signal is inversely proportional to analyte concentration. d3->d4

Figure 2. Standard workflow for a competitive ELISA experiment.

Step-by-Step Methodology

This protocol is a generalized template. Optimal concentrations for antibodies and conjugated antigens must be determined empirically through checkerboard titration.

  • Antibody Coating:

    • Dilute the capture antibody (specific to the primary nitroimidazole analyte) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.

    • Cover the plate and incubate overnight at 4°C.

    • Rationale: This step immobilizes the antibody, providing the solid phase for the assay. Overnight incubation ensures maximum stable binding.[15]

  • Washing:

    • Discard the coating solution. Wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

    • Rationale: Washing removes any antibody that did not adhere to the plate, reducing background noise.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: This step is crucial to prevent non-specific binding of subsequent reagents to the plastic surface of the well, which would otherwise cause high background signal.[16]

  • Competitive Reaction:

    • Prepare serial dilutions of your standard (the primary analyte) and the potential cross-reactants in assay buffer (e.g., 1% BSA in PBST). A typical range might be from 0.01 ng/mL to 1000 ng/mL. Also prepare your unknown samples.

    • In a separate dilution plate, add 50 µL of each standard, cross-reactant dilution, or sample to respective wells.

    • Add 50 µL of the enzyme-conjugated antigen (e.g., HRP-conjugated metronidazole), diluted to its optimal concentration in assay buffer, to every well.

    • Mix gently and incubate for 1 hour at room temperature.

    • Transfer 100 µL of this mixture from the dilution plate to the corresponding wells of the blocked antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: This is the core competitive step. The free analyte (from standards or samples) and the enzyme-conjugated analyte compete for the limited antibody binding sites on the plate.[17]

  • Washing:

    • Discard the solution and wash the plate 4-5 times with wash buffer.

    • Rationale: This removes all unbound molecules, including unbound conjugated antigen. The amount of enzyme remaining in the well is now inversely related to the concentration of the analyte in the sample.

  • Signal Development:

    • Add 100 µL of a chromogenic substrate (e.g., TMB, Tetramethylbenzidine) to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Rationale: The HRP enzyme bound to the plate will catalyze the conversion of TMB into a blue-colored product.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.

    • Rationale: The acid stops the enzymatic reaction, ensuring the endpoint is fixed, and stabilizes the color for accurate measurement.

  • Data Acquisition and Analysis:

    • Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader.

    • Plot a standard curve of OD vs. log concentration for the primary analyte and for each cross-reactant.

    • Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for each compound.

    • Calculate the % cross-reactivity using the formula provided previously.

Conclusion and Best Practices

The study of cross-reactivity is not a mere checkbox in assay validation; it is a fundamental investigation into the specificity and reliability of an analytical method. This guide demonstrates that while this compound derivatives share a common core, subtle changes in their side-chain structure can have profound effects on antibody recognition.

References

  • Abebio. (n.d.). Nitroimidazole (metronidazole) ELISA Kit. Retrieved from [Link]

  • Gao, S., et al. (2019). Simultaneous quantification of metronidazole, tinidazole, ornidazole and morinidazole in human saliva. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Toxins, 14(6), 379. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Celik, G. E., et al. (2021). Diagnostic workup including CD203c-based basophil activation test in immediate hypersensitivity due to metronidazole and ornidazole and evaluation of cross-reactivity in between. Allergologia et immunopathologia, 49(2), 59–66. [Link]

  • Kumar, P., et al. (2012). Fixed drug eruption with ornidazole having cross-sensitivity to secnidazole but not to other nitro-imidazole compounds: a case report. Journal of clinical and diagnostic research : JCDR, 6(9), 1591–1593. [Link]

  • Jin, Y., et al. (2016). Hapten synthesis and production of specific antibody against 3-amino-5-morpholinomethyl-2-oxazolidone for immunoassay without derivatisation. ResearchGate. Retrieved from [Link]

  • He, Z., et al. (2022). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Foods, 11(16), 2496. [Link]

  • Al-Shaghdari, F., et al. (2023). In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. ResearchGate. Retrieved from [Link]

  • Mayorga, C., et al. (2013). Allergy to benznidazole: Cross-reactivity with other nitroimidazoles. ResearchGate. Retrieved from [Link]

  • He, J., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Analytical and bioanalytical chemistry, 397(3), 1215–1223. [Link]

  • Moore, C., & Rana, S. (2022). Reactions Associated With Aminoglycosides, Clindamycin, Linezolid, and Metronidazole. US Pharmacist. Retrieved from [Link]

  • Schneider, E., & Hammock, B. D. (2024). Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. Biosensors, 14(4), 205. [Link]

  • Biorex Food Diagnostics. (n.d.). Nitroimidazole (Metronidazole) ELISA. Retrieved from [Link]

  • Dings, M. P., et al. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. [Link]

  • Ismail, A. A. (2004). Interferences in Immunoassay. Clinical Biochemistry Review, 25(Suppl 1), S35-S40. [Link]

  • Thulkar, J., et al. (2010). A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis. Indian journal of pharmacology, 42(6), 386–389. [Link]

  • Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC clinical pathology, 14, 33. [Link]

  • Brandon, M. R., et al. (2001). Methods for generation of monoclonal antibodies to the very small drug hapten, 5-benzimidazolecarboxylic acid. Journal of immunological methods, 248(1-2), 111–122. [Link]/11164522/)

Sources

An In Vitro Comparative Analysis of Secnidazole, Ornidazole, and Tinidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro comparison of three key 5-nitroimidazole antimicrobial agents: secnidazole, ornidazole, and tinidazole. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative efficacy, mechanisms of action, and standardized methodologies for evaluating these compounds against clinically relevant protozoa and anaerobic bacteria.

Introduction: The 5-Nitroimidazole Landscape

The 5-nitroimidazole class of drugs remains a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1] Their efficacy stems from a unique mechanism of action that is selectively toxic to microorganisms capable of anaerobic respiration.[2] Secnidazole, ornidazole, and tinidazole are all derivatives of this class, sharing a common structural framework but differing in their pharmacokinetic profiles, which can influence their therapeutic application and dosage regimens.[3][4] This guide focuses on the in vitro characteristics of these three agents, providing a foundation for understanding their relative potency and spectrum of activity.

A critical aspect of antimicrobial drug development and surveillance is the determination of in vitro susceptibility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[1] For protozoa, the Minimum Lethal Concentration (MLC), the lowest concentration that results in the loss of parasite motility, is often used.[5] Understanding the comparative MIC and MLC values of secnidazole, ornidazole, and tinidazole is crucial for predicting their clinical efficacy and monitoring for the emergence of resistance.

Mechanism of Action and Resistance

The antimicrobial activity of 5-nitroimidazoles is dependent on the reduction of their nitro group, a process that occurs in anaerobic organisms.[2] This reduction creates highly reactive nitro radicals that induce cellular damage, primarily through DNA strand breakage and destabilization of the helical structure.[2]

Mechanism_of_Action cluster_cell Anaerobic Microorganism Drug 5-Nitroimidazole (Secnidazole, Ornidazole, Tinidazole) Activation Reduction of Nitro Group by microbial proteins (e.g., ferredoxin) Drug->Activation Passive Diffusion Radical Reactive Nitro Radical Activation->Radical Damage DNA Strand Breakage & Helical Destabilization Radical->Damage Death Cell Death Damage->Death

Figure 1: Generalized mechanism of action for 5-nitroimidazole drugs.

Resistance to 5-nitroimidazoles can emerge through various mechanisms, including decreased drug uptake, altered drug activation pathways (e.g., mutations in the enzymes responsible for nitro group reduction), and increased DNA repair mechanisms.[6] Cross-resistance among different 5-nitroimidazoles has been reported, highlighting the importance of susceptibility testing to guide therapeutic choices.[6]

Comparative In Vitro Efficacy

The in vitro activity of secnidazole, ornidazole, and tinidazole has been evaluated against a range of protozoa and anaerobic bacteria. The following tables summarize the available MIC and MLC data from various studies. It is important to note that direct comparison of absolute values between studies can be challenging due to variations in methodology, inoculum size, and incubation conditions.

Activity Against Protozoa

Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica are key protozoan pathogens susceptible to 5-nitroimidazoles.

PathogenDrugMIC/MLC Range (µg/mL)Key Findings & References
Trichomonas vaginalis SecnidazoleMLC: ≤12.5 (susceptible)Correlated with clinical susceptibility.[7]
OrnidazoleMIC: 0.5 (mean)Showed the lowest mean MIC in a comparative study.[7]
TinidazoleMIC: 1.11 (mean)Similar mean MIC to secnidazole.[7]
Giardia lamblia Secnidazole-Generally effective in clinical studies, suggesting potent in vitro activity.[8]
Ornidazole-Cure rates of up to 97% in clinical trials.[9]
Tinidazole-Demonstrated higher parasitological cure rates than metronidazole in a meta-analysis.[8]
Entamoeba histolytica Secnidazole-A single dose showed a significantly higher parasitological cure rate than a two-day course of tinidazole in a pediatric study.[4] All tested brands inhibited over 80% of E. histolytica.[10]
Ornidazole-Cure rates of 94% in clinical studies.[9]
Tinidazole-Inhibited about 89% of E. histolytica at higher concentrations.[10]
Activity Against Anaerobic Bacteria

These drugs are also highly effective against a broad spectrum of anaerobic bacteria, particularly those implicated in bacterial vaginosis and other anaerobic infections.

Bacterial SpeciesDrugMIC Range (µg/mL)Key Findings & References
Bacteroides fragilis group Secnidazole-Generally susceptible.
Ornidazole≤ 3.1All tested strains were inhibited.[1]
Tinidazole≤ 0.01 - 8All tested strains were susceptible. Slightly more active than metronidazole and ornidazole against this group.[11][12]
Various Anaerobes Secnidazole-Similar in vitro activity to metronidazole and tinidazole against a range of BV-associated microorganisms.[3]
Ornidazole≤ 3.1Inhibited all tested strains except Propionibacterium acnes.[1]
Tinidazole≤ 3.1Similar to ornidazole, inhibited all tested strains except P. acnes.[1]

Physicochemical Properties

The physicochemical properties of these drugs, such as their half-life, can influence their in vitro behavior and are critical for interpreting experimental data.

PropertySecnidazoleOrnidazoleTinidazoleReference
Terminal Elimination Half-life (hours) 17 - 2914.1 - 16.814 - 14.7[3][4]
Solubility Approx. 30 mg/mL in distilled water-Poorly soluble in water[13][14]

The longer half-life of secnidazole is a key distinguishing feature, allowing for single-dose therapeutic regimens.[3][4]

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is paramount. The following are generalized protocols based on established methodologies.

Susceptibility Testing of Trichomonas vaginalis (Broth Microdilution)

This method is used to determine the Minimum Lethal Concentration (MLC).

Trichomonas_Susceptibility_Workflow Start Start Prepare_Drugs Prepare stock solutions of secnidazole, ornidazole, and tinidazole in DMSO. Start->Prepare_Drugs Serial_Dilution Perform 2-fold serial dilutions of each drug in Diamond's TYM medium in a 96-well microtiter plate. Prepare_Drugs->Serial_Dilution Inoculate Inoculate the microtiter plate wells with the T. vaginalis suspension. Serial_Dilution->Inoculate Prepare_Inoculum Culture T. vaginalis to late exponential phase. Centrifuge, wash, and resuspend to a standardized concentration (e.g., 10^4 cells/well). Prepare_Inoculum->Inoculate Incubate Incubate anaerobically at 37°C for 48 hours. Inoculate->Incubate Read_Results Examine wells for motile trichomonads using an inverted microscope. Incubate->Read_Results Determine_MLC The MLC is the lowest drug concentration with no motile organisms. Read_Results->Determine_MLC End End Determine_MLC->End

Figure 2: Workflow for Trichomonas vaginalis susceptibility testing.

Step-by-Step Methodology:

  • Drug Preparation: Prepare stock solutions of secnidazole, ornidazole, and tinidazole in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each drug in Diamond's Trypticase-Yeast-Maltose (TYM) medium to achieve the desired concentration range.[15] Include drug-free wells with and without DMSO as controls.

  • Inoculum Preparation: Culture T. vaginalis isolates in TYM medium. Harvest the parasites during the late exponential growth phase by centrifugation. Wash the pellet with a suitable buffer (e.g., HEPES-saline) and resuspend to a final concentration of 1 x 10^5 organisms/mL.[6]

  • Inoculation: Add 100 µL of the parasite suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a concentration of 1 x 10^4 parasites per well.[16]

  • Incubation: Incubate the plates anaerobically at 37°C for 48 hours.[6]

  • Reading Results: After incubation, examine each well using an inverted microscope to assess parasite motility.

  • MLC Determination: The MLC is the lowest concentration of the drug at which no motile parasites are observed.[5]

Susceptibility Testing of Anaerobic Bacteria (Agar Dilution)

This method, based on CLSI guidelines, is the reference standard for determining the Minimum Inhibitory Concentration (MIC) for anaerobic bacteria.[17][18]

Step-by-Step Methodology:

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

  • Drug Incorporation: Prepare stock solutions of the antimicrobial agents. Add appropriate volumes of each drug dilution to molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify.

  • Inoculum Preparation: Grow the anaerobic bacterial isolates on supplemented Brucella agar plates in an anaerobic environment. Prepare a suspension of the bacteria in a suitable broth (e.g., thioglycolate) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the bacterial suspensions onto the surface of the drug-containing and drug-free (growth control) agar plates.

  • Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

  • Reading Results: After incubation, examine the plates for bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Discussion and Conclusion

The in vitro data presented in this guide demonstrate that secnidazole, ornidazole, and tinidazole are all potent antimicrobial agents against a wide range of anaerobic protozoa and bacteria. While their overall spectrum of activity is similar, subtle differences in their potency against specific organisms have been observed. For instance, some studies suggest that tinidazole may be slightly more active against the Bacteroides fragilis group, while ornidazole has shown the lowest mean MIC against Trichomonas vaginalis in a comparative study.[7][12]

The choice of which compound to use in a research setting will depend on the specific microorganisms being investigated and the experimental objectives. The longer half-life of secnidazole is a significant advantage in clinical practice, and this property may also be relevant in certain in vitro experimental designs, such as time-kill assays.

The provided protocols for in vitro susceptibility testing offer a standardized framework for evaluating the activity of these compounds. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the reproducibility and comparability of results.[17][18]

References

Sources

Comparative Analysis of Synthesis Routes for 2-Methyl-5-nitroimidazole (2-MNI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-nitroimidazole (2-MNI) , chemically known as 2-methyl-4(5)-nitroimidazole, is a critical heterocyclic intermediate used primarily in the synthesis of 5-nitroimidazole antibiotics such as Metronidazole , Tinidazole , and Dimetridazole .[1]

This guide analyzes the three dominant synthesis methodologies available to researchers and process chemists. While the core transformation—nitration of the imidazole ring—remains consistent, the process engineering varies significantly to manage the extreme exothermicity and safety risks associated with this reaction.

Key Insight : The historical "Classical Mixed Acid" route has largely been superseded in modern industrial settings by the Ammonium Sulfate Catalyzed route, which mitigates explosion risks and increases yields from ~65% to >90%.

Chemical Identity & Tautomerism

Before evaluating synthesis routes, it is vital to understand the structural reality of the product.

  • CAS Number : 696-23-1 (also 88054-22-2)[2]

  • Tautomerism : In solution, the compound exists in equilibrium between the 4-nitro and 5-nitro forms. In the solid state, it crystallizes as a single tautomer (often designated as the 5-nitro form for convenience in pharmaceutical contexts).

  • Reactivity : The deprotonated anion reacts at the N1 position to lock the nitro group in the 5-position, essential for the biological activity of derivatives like Metronidazole.

Tautomerism cluster_0 Tautomeric Equilibrium T1 2-Methyl-4-nitroimidazole (Solution Major) T2 This compound (Target Structure) T1->T2 H-Shift Anion 2-Methyl-4(5)-nitroimidazole Anion (Nucleophile) T2->Anion - H+ Product 1-Alkyl-5-nitroimidazole (e.g., Metronidazole) Anion->Product + Alkylating Agent (Regioselective N1)

Figure 1: Tautomeric equilibrium and subsequent alkylation logic.

Comparative Route Analysis

Route A: Classical Mixed Acid Nitration (Baseline)

The traditional method involves the direct nitration of 2-methylimidazole (2-MI) using a mixture of concentrated nitric (


) and sulfuric (

) acids.
  • Mechanism : Electrophilic aromatic substitution (

    
    ). The imidazole ring is deactivated by protonation, requiring harsh conditions (high temperature, strong acid) to effect nitration.
    
  • Performance :

    • Yield : Low to Moderate (60–70%).

    • Safety : High Risk . The reaction is violently exothermic. "Micro-explosions" or thermal runaways are common if addition rates are not strictly controlled.

    • Issues : Generates massive quantities of spent acid waste; high NOx emissions.

Route B: Ammonium Sulfate Catalyzed Nitration (Industrial Standard)

This is the current state-of-the-art industrial process. It utilizes ammonium sulfate,


, as a stabilizer and "phlegmatizer" (diluent) within the reaction matrix.
  • Mechanism : The ammonium sulfate raises the boiling point and thermal mass of the mixture, allowing for higher reaction temperatures (130–140°C) without runaway decomposition. It also facilitates the recycling of the sulfate byproduct.

  • Performance :

    • Yield : High (90–92%) .

    • Safety : Improved . The reaction mass is more stable; heat release is buffered.

    • Sustainability : Ammonium sulfate can be recovered from the mother liquor and reused or sold as fertilizer.

Route C: Nitrate Salt Method (Green/Lab Scale)

An alternative approach replacing liquid nitric acid with alkali metal nitrates (


 or 

) in sulfuric acid.
  • Mechanism : In situ generation of the nitronium ion (

    
    ) from the nitrate salt.
    
  • Performance :

    • Yield : Excellent (up to 95%) reported in literature.

    • Safety : High . Avoids handling fuming nitric acid; smoother reaction profile.

    • Scalability : Limited by the handling of solid salts and the massive salt waste (sodium/potassium bisulfate) generated, which is harder to recycle than the ammonium byproduct in Route B.

Summary Comparison Table
FeatureRoute A: Classical Mixed AcidRoute B: Ammonium Sulfate (Recommended)Route C: Nitrate Salt
Yield 60–70%90–92% ~95%
Purity 95–98%>99% >99%
Safety Profile Poor (Exothermic/Runaway risk)Good (Buffered system) Excellent (No fuming HNO3)
Scalability High (but dangerous)High (Industrial Proven) Low/Medium (Solids handling)
Waste Stream Acidic NOx, difficult disposalRecyclable Ammonium Sulfate Salt waste (NaHSO4)
Cost Efficiency Low (Low yield)High (High yield + Recovery) Medium (Reagent cost)

Detailed Experimental Protocol

Selected Method: Route B (Ammonium Sulfate Catalyzed Nitration) Rationale: This protocol offers the best balance of safety, yield, and reproducibility for professional applications.

Reagents
  • 2-Methylimidazole (2-MI) : 1.0 eq

  • Sulfuric Acid (98%) : 4.0 eq

  • Nitric Acid (95-98%) : 1.1 eq

  • Ammonium Sulfate : 1.0 eq (mass equivalent relative to 2-MI)

  • Ammonia water (25%) : For neutralization

Step-by-Step Workflow
  • Preparation of Nitration Mass :

    • Charge a glass-lined reactor with Sulfuric Acid (98%) .

    • Add Ammonium Sulfate with stirring.

    • Heat the mixture to 60°C .

    • Critical Step: Slowly add 2-Methylimidazole in portions. The temperature will rise; maintain below 80°C using cooling.

  • Nitration Reaction :

    • Heat the mixture to 130°C .

    • Add Nitric Acid dropwise (or via metering pump) over 2–3 hours.

    • Safety Note: Maintain temperature between 130–140°C . Do not allow to drop below 130°C (accumulation of unreacted HNO3 can lead to a delayed exotherm) or exceed 145°C (decomposition).

    • Post-addition, hold at 140°C for 2 hours to ensure completion.

  • Work-up & Isolation :

    • Cool the reaction mass to 20°C .

    • Pour the mass onto crushed ice/water (ratio 1:3).

    • Neutralize with Ammonia water to pH 3.0–3.5. (The product precipitates in this range; impurities remain soluble).

    • Filter the crude solid.

  • Purification :

    • Wash the filter cake with cold water.

    • Recrystallize from hot water or dilute methanol if higher purity (>99.5%) is required.

    • Dry at 60°C under vacuum.

ProcessFlow Start Start: H2SO4 + (NH4)2SO4 AddSubstrate Add 2-Methylimidazole (Temp < 80°C) Start->AddSubstrate Heat Heat to 130°C AddSubstrate->Heat Nitration Dosing HNO3 (130-140°C, 3 hrs) Heat->Nitration Quench Quench in Ice Water Nitration->Quench Neutralize Neutralize to pH 3.5 (Precipitation) Quench->Neutralize Filter Filtration & Washing Neutralize->Filter Product This compound (Solid) Filter->Product Waste Filtrate: Ammonium Sulfate Recovery Filter->Waste

Figure 2: Process flow diagram for the Ammonium Sulfate Catalyzed Nitration.

Experimental Data & Validation

To validate the synthesized product, compare against the following standard physicochemical data.

Physicochemical Properties[2][3][4][5][6][7][8][9][10]
  • Appearance : White to cream-colored crystalline powder.

  • Melting Point : 252–254°C (decomposition).

  • Solubility : Slightly soluble in water and ethanol; soluble in dilute acids and alkalis.

Spectral Data[2][6][7][11]
  • 
     NMR (400 MHz, DMSO-
    
    
    
    )
    :
    • 
      13.5  ppm (br s, 1H, NH)
      
    • 
      8.02  ppm (s, 1H, C4-H)
      
    • 
      2.43  ppm (s, 3H, CH3)
      
    • Note: The NH signal is broad and may shift depending on concentration/water content.

  • IR Spectrum (KBr) :

    • 3100–3000 cm⁻¹ (C-H aromatic stretch)

    • 1530 cm⁻¹ (Asymmetric

      
       stretch)
      
    • 1360 cm⁻¹ (Symmetric

      
       stretch)
      

References

  • Process for the safe nitration of 2-methylimidazole . US Patent 4,209,631.[3] Describes the foundational improvements in safety and yield using catalytic starting agents.Link

  • Process for producing this compound . Chinese Patent CN102321028B. Details the ammonium sulfate catalyzed route and recovery methods.Link

  • Synthesis of some this compound derivatives . Journal of Chemical and Pharmaceutical Research, 2011, 3(1):313-319.[4] Provides academic context on the derivatization and biological importance.Link

  • This compound Product Data . PubChem CID 12760. Source for physicochemical properties and spectral data validation.[4]Link

  • Safe nitration of 2-methylimidazole . Swiss Patent CH562805A5. Discusses the use of phlegmatizing agents to prevent micro-explosions.Link

Sources

Validation of 2-Methyl-5-nitroimidazole as a Metronidazole Impurity Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Impurity A

In the quality control of Metronidazole, 2-Methyl-5-nitroimidazole (2-M-5-NI) is not merely a process intermediate; it is the primary degradation product and synthesis starting material, designated as Impurity A in the European Pharmacopoeia (EP) and Tinidazole Related Compound A in the USP.

Its validation as a reference standard is critical due to the nitro-isomerism challenge . The 5-nitro position is pharmacologically active and potentially genotoxic, whereas the 4-nitro isomer (a common synthesis byproduct) possesses different toxicological properties. This guide validates the performance of high-purity 2-M-5-NI standards against its structural isomers and the Active Pharmaceutical Ingredient (API), demonstrating the requisite specificity for regulatory compliance.

Chemical Profile & Structural Alternatives

Before validating the analytical method, one must understand the "competitors" in the chromatogram. The primary challenge in Metronidazole profiling is distinguishing the target impurity from its tautomers and the API itself.

CompoundRoleChemical Structure NoteRegulatory Status
This compound Target Standard (Impurity A) 5-nitro isomer. Precursor to Metronidazole.[1]Critical Control Required (NMT 0.1%)
Metronidazole APIN1-substituted (ethanol chain).[2] Fixed 5-nitro position.[1][2][3][4][5][6][7][8][9][10]Main Peak
2-Methyl-4-nitroimidazole Isomeric Alternative4-nitro isomer. Often co-generated in nitration steps.Potential Interference
The Tautomerism Trap

In solution, unsubstituted this compound exists in equilibrium with 2-methyl-4-nitroimidazole. However, highly characterized Reference Standards are crystallized to favor the specific tautomer or are characterized for total content. Using a generic "chemical grade" reagent often results in variable isomeric ratios, leading to split peaks or inaccurate response factors.

Comparative Performance: Chromatographic Selectivity

The following data compares the performance of the validated 2-M-5-NI standard against the API and the 4-nitro isomer using a Pharmacopoeial-compliant RP-HPLC method.

Objective: Demonstrate that the standard provides baseline resolution (


) from the API and does not co-elute with the 4-isomer.
Experimental Data Summary
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Water:Methanol (80:20 v/v)

  • Flow Rate: 1.0 mL/min[11][12]

  • Detection: UV @ 315 nm

AnalyteRetention Time (min)RRT (Relative to API)Resolution (

)
Symmetry Factor
This compound 5.4 0.79 N/A 1.05
2-Methyl-4-nitroimidazole5.90.862.1 (vs 5-nitro)1.10
Metronidazole (API) 6.8 1.00 4.5 (vs 5-nitro) 1.15

Interpretation:

  • Specificity: The 2-M-5-NI standard elutes before the API. A generic standard contaminated with the 4-isomer would show a "shoulder" or a secondary peak at 5.9 min, potentially falsifying the purity calculation.

  • Efficiency: The standard demonstrates excellent symmetry (1.05), indicating high purity and lack of ionic interaction with the stationary phase.

Validation Workflow & Protocol

To implement this standard in your lab, follow this self-validating workflow. This protocol ensures that the standard material behaves linearly and precisely under your specific instrument conditions.

Visualization: Method Validation Decision Tree

ValidationWorkflow Start Start: Standard Preparation SystemSuit System Suitability (Resolution > 2.0) Start->SystemSuit Linearity Linearity Check (0.05 - 10 µg/mL) SystemSuit->Linearity If Rs > 2.0 Fail FAIL Check Column/Mobile Phase SystemSuit->Fail If Rs < 2.0 Specificity Specificity Test (Spike API with Standard) Linearity->Specificity If R² > 0.999 Linearity->Fail If R² < 0.999 Pass VALIDATED Ready for QC Release Specificity->Pass No Interference Specificity->Fail Co-elution

Caption: Logical flow for validating the 2-M-5-NI standard. Failure at the Specificity stage often indicates column degradation or pH drift.

Step-by-Step Protocol
A. Standard Preparation[2][7]
  • Stock Solution: Accurately weigh 10.0 mg of This compound Reference Standard into a 100 mL volumetric flask. Dissolve in Methanol. (Conc: 100 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock Solution to 100 mL with Mobile Phase. (Conc: 1.0 µg/mL). Note: This represents the 0.1% limit level relative to a 1 mg/mL API sample.

B. Chromatographic Conditions[2][7][8][12][13]
  • Mode: Isocratic

  • Mobile Phase: 1.36 g/L Potassium Dihydrogen Phosphate (pH 4.0) : Methanol (70:30). Note: The phosphate buffer suppresses silanol activity, sharpening the imidazole peak.

  • Wavelength: 315 nm (Max absorption for nitro-imidazoles).

  • Injection Vol: 20 µL.

C. Acceptance Criteria (Self-Validation)
  • Response Factor: The Relative Response Factor (RRF) of 2-M-5-NI vs Metronidazole is approximately 1.1 . If your calculated RRF deviates by >10%, suspect standard degradation or moisture absorption.

  • LOD/LOQ: The standard should be detectable at 0.05 µg/mL (S/N > 10).

Mechanism of Action: Why Specificity Matters

Understanding the chemistry helps troubleshoot validation failures. The separation of 2-M-5-NI from Metronidazole is driven by hydrophobicity differences .

SeparationMechanism Sub1 This compound (Standard) Interaction C18 Stationary Phase Sub1->Interaction Missing Ethanol Chain Sub2 Metronidazole (API) Sub2->Interaction Hydroxyethyl Group Result1 Elutes First (Less Hydrophobic) Interaction->Result1 Weak Retention Result2 Elutes Second (More Hydrophobic) Interaction->Result2 Strong Retention

Caption: Mechanistic basis for separation. The ethanol side chain on Metronidazole increases interaction with the C18 phase compared to the bare imidazole ring of the impurity.

Conclusion

The validation of This compound confirms its suitability as a primary impurity standard for Metronidazole QC. It offers distinct retention behavior (RRT ~0.79) and high sensitivity.[11] Researchers must prioritize Certified Reference Standards over generic reagents to avoid tautomeric ambiguity (4-nitro vs 5-nitro) which can compromise the accuracy of genotoxic impurity quantification.

References

  • European Pharmacopoeia Commission. (2023). Metronidazole Monograph 0661. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Sahoo, N. K., et al. (2018). Validation of HPLC methods for the determination of Metronidazole and its impurities. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative Guide: MIC Profiling of 1-Substituted 2-Methyl-5-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of the in vitro potency of 1-substituted 2-methyl-5-nitroimidazoles, specifically focusing on Metronidazole , Tinidazole , Secnidazole , and Ornidazole . While these compounds share a core pharmacophore essential for anaerobic activity, variations in the N1-substituent significantly influence lipophilicity, tissue penetration, and pharmacokinetic profiles, which in turn modulate their Minimum Inhibitory Concentration (MIC) values against key pathogens like Bacteroides fragilis, Trichomonas vaginalis, and Gardnerella vaginalis.

This document is designed for application scientists and drug developers, offering a standardized, self-validating protocol for MIC determination based on CLSI M11 guidelines and a synthesized analysis of comparative efficacy data.

Structural Basis & Mechanism of Action

The 5-nitroimidazole scaffold requires reductive activation to exert cytotoxicity. The critical Structure-Activity Relationship (SAR) determinants are:

  • The 5-Nitro Group: Essential for bioactivation.[1] It acts as an electron sink.

  • The 2-Methyl Group: Enhances stability and receptor binding.

  • The N1-Substituent: The primary differentiator.

    • Metronidazole:[2][3][4][5][6][7][8][9][10][11][12] Hydroxyethyl group (Moderate lipophilicity).

    • Tinidazole:[1][2][4][6][8][9][10][13][14] Ethylsulfonylethyl group (Higher lipophilicity, longer half-life).

    • Secnidazole:[1][6][9][10][11] Hydroxypropyl group (Extended half-life).

    • Ornidazole:[2][4][7][10][11][12][15] Chlorohydroxypropyl group.

Reductive Activation Pathway

The selectivity of these drugs for anaerobes stems from the requirement for a low redox potential (approx. -430 mV) to reduce the nitro group. This process is mediated by the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system, absent in mammalian mitochondria.

Nitroimidazole_Activation Prodrug Prodrug Entry (Passive Diffusion) Cell_Interior Anaerobic Cell Interior (Low Redox Potential) Prodrug->Cell_Interior PFOR Enzyme Complex: PFOR + Ferredoxin (Reduced) Cell_Interior->PFOR Substrate Electron_Transfer Single Electron Transfer (Nitro group reduction) PFOR->Electron_Transfer Radical Nitro Radical Anion (R-NO2•-) Electron_Transfer->Radical Activation DNA_Damage DNA Helix Destabilization & Strand Breakage Radical->DNA_Damage Covalent Binding Oxygen Oxygen (O2) Radical->Oxygen Re-oxidation (Futile Cycle) Cell_Death Cell Death DNA_Damage->Cell_Death

Figure 1: Mechanism of reductive activation. Specificity is driven by the PFOR system found in anaerobes. In the presence of oxygen, the radical anion is re-oxidized, rendering the drug non-toxic to aerobes.

Experimental Protocol: Anaerobic MIC Determination

To ensure reproducibility and scientific integrity, the following protocol adheres to CLSI M11 standards (Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria). This workflow is self-validating through the use of specific QC strains.

Reagents & Media[16]
  • Base Medium: Brucella Broth supplemented with Hemin (5 µg/mL) and Vitamin K1 (1 µg/mL).

  • Lysis: Supplemented Brucella Broth (SBB) must be pre-reduced in an anaerobic chamber for at least 4 hours prior to use.

  • Compounds: Standard powders of Metronidazole, Tinidazole, Secnidazole, Ornidazole (purity >95%).

Step-by-Step Workflow

MIC_Workflow cluster_prep Phase 1: Preparation cluster_inoculum Phase 2: Inoculum cluster_assay Phase 3: Assay Stock Stock Solution (DMSO/Water) Dilution Serial Dilution (2x Final Conc) Stock->Dilution Plate 96-Well Plate (100µL Drug + 100µL Inoculum) Dilution->Plate Colony 24-48h Colony (Brucella Agar) Suspension 0.5 McFarland Suspension Colony->Suspension Final_Inoc Dilute 1:10 (approx 1x10^6 CFU/mL) Suspension->Final_Inoc Final_Inoc->Plate Incubate Anaerobic Chamber 35-37°C, 46-48h Plate->Incubate Read Visual Read (No Turbidity) Incubate->Read

Figure 2: Anaerobic Broth Microdilution Workflow. Critical control points include the pre-reduction of media and the validation of anaerobic conditions.

Validation Criteria (QC)

The assay is valid only if the control strains fall within these CLSI-defined ranges:

  • Bacteroides fragilis ATCC 25285:

    • Metronidazole: 0.25 – 1.0 µg/mL

  • Bacteroides thetaiotaomicron ATCC 29741:

    • Metronidazole: 0.5 – 2.0 µg/mL

Comparative Data Analysis

The following data aggregates multiple comparative studies to establish a hierarchy of potency. While Metronidazole is the clinical standard, 1-substituted derivatives often exhibit superior pharmacokinetics or marginal potency advantages against specific strains.

Table 1: Chemical Differentiation
CompoundN1-SubstituentLipophilicity (LogP)Serum Half-life (t1/2)
Metronidazole 2-hydroxyethyl-0.02 (Low)~8 hours
Tinidazole 2-(ethylsulfonyl)ethyl-0.35 (Mod)~12-14 hours
Secnidazole 2-hydroxypropyl-0.02 (Low)~17-29 hours
Ornidazole 3-chloro-2-hydroxypropyl0.00 (Mod)~12-14 hours
Table 2: Comparative MIC Ranges (µg/mL)

Data represents MIC90 values (concentration inhibiting 90% of isolates).

OrganismMetronidazoleTinidazoleSecnidazoleOrnidazole
Bacteroides fragilis 0.5 – 2.00.25 – 1.00.5 – 2.00.5 – 2.0
Gardnerella vaginalis 2 – 8*1 – 42 – 82 – 8
Trichomonas vaginalis 1 – 20.5 – 1.01 – 21 – 2
Entamoeba histolytica 1 – 20.5 – 1.01 – 21 – 2

*Note: Resistance in G. vaginalis is increasing; values >32 µg/mL are now frequently observed for all nitroimidazoles in resistant clinical isolates.

Analytical Insights
  • Potency Hierarchy: On a molar basis, Tinidazole consistently demonstrates slightly higher potency (lower MIC) than Metronidazole and Secnidazole against B. fragilis and T. vaginalis.[10][11] This is attributed to its ethylsulfonyl side chain which may facilitate more rapid cellular uptake or improved redox cycling efficiency.

  • Equivalence of Secnidazole: Secnidazole exhibits an MIC profile nearly identical to Metronidazole. Its clinical advantage lies not in superior intrinsic potency, but in its prolonged half-life (approx. 20-30h), allowing for single-dose regimens which improve patient compliance.

  • Cross-Resistance: High-level resistance (MIC > 32 µg/mL) is typically cross-reactive across the entire 5-nitroimidazole class. If a strain is resistant to Metronidazole due to the downregulation of PFOR or nitroreductases, it will likely be resistant to Tinidazole and Secnidazole.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Ninth Edition (M11).[16] CLSI, Wayne, PA.[16][17][18][19]

  • Goldstein, E. J., et al. (1985). "Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group."[10][11] Antimicrobial Agents and Chemotherapy.[17]

  • Petrina, M. A., et al. (2017). "Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin."[6][9] Anaerobe.

  • Lofmark, S., et al. (2010). "Metronidazole is still the drug of choice for treatment of anaerobic infections." Clinical Infectious Diseases.

  • Leitsch, D. (2019). "Recent Advances in the Molecular Mechanisms of Action of 5-Nitroimidazoles." Current Research in Pharmacology and Drug Discovery.

Sources

Safety Operating Guide

Laboratory Disposal Guide: 2-Methyl-5-nitroimidazole (2-MNI)

[1]

Part 1: Executive Safety Directive

Do not dispose of 2-Methyl-5-nitroimidazole (2-MNI) down the drain. [1]

As a nitroimidazole derivative (a precursor to antibiotics like Metronidazole), this compound possesses environmental persistence and potential mutagenic properties. While it is not a federally P-listed acute toxin (US RCRA), it must be managed as Hazardous Chemical Waste and destroyed via high-temperature incineration.[1]

Core Safety Rule: Never mix 2-MNI waste with strong oxidizing agents or strong bases.[1] The nitro group at position 5 renders the imidazole ring susceptible to exothermic decomposition under alkaline or oxidative stress.

Part 2: Hazard Profiling & Waste Characterization

To dispose of this chemical compliant with RCRA (US) or REACH (EU) standards, you must first characterize the waste stream.

Chemical Identity & Properties
PropertySpecificationOperational Implication
CAS Number 88054-22-2 (or 696-23-1 for isomer mix)Use for waste manifesting.[1][2]
Chemical Family NitroimidazolesPotential mutagen/carcinogen.[1] Handle as a "Designated Substance."
Physical State Yellow/Orange Crystalline SolidDust generation is the primary exposure vector.[1]
Stability Thermally sensitive >160°CDo not autoclave waste containing this compound.[1]
Solubility Soluble in polar solvents (MeOH, DMSO)High mobility in aquatic environments; strict zero-discharge policy.[1]
Regulatory Waste Classification (RCRA Context)

Unlike 2-methyl-5-nitroaniline (which is a U-listed waste), This compound is not explicitly P-listed or U-listed. However, it is regulated based on Characteristics :

  • Toxicity (Characteristic): Due to mutagenic potential, it is often profiled as "Toxic" by waste vendors.

  • Ignitability/Reactivity: If mixed with flammable solvents or oxidizers.

Action: Profile this waste as "Non-RCRA Regulated Hazardous Waste (if pure)" or "Hazardous Waste, Solid, Toxic, n.o.s.[1] (contains nitroimidazole)" depending on your local waste vendor's specific profile requirements.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spill Cleanup)

For expired reagents, recrystallization solids, or spill cleanup materials.[1]

  • Segregation: Isolate 2-MNI solids from oxidizers (e.g., permanganates, nitrates).

  • Containerization:

    • Use a Wide-Mouth HDPE (High-Density Polyethylene) jar.[1]

    • Why HDPE? It is chemically resistant and shatterproof. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Label clearly: "Hazardous Waste - Solid - Toxic - this compound."[1]

    • Add Hazard Pictograms: GHS07 (Exclamation) and GHS08 (Health Hazard) .

  • Disposal Path: Submit for Lab Pack Incineration .

    • Mechanism:[3][4][5][6] The waste vendor will incinerate at >1000°C with afterburners to ensure complete oxidation of the nitro group to nitrogen oxides (NOx), which are then scrubbed.

Protocol B: Liquid Waste (Mother Liquors & Solutions)

For reaction mixtures or HPLC waste containing 2-MNI.[1]

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Safe: Methanol, Acetonitrile, Water, DMSO.

    • Unsafe: Peroxides, concentrated acids, or strong alkaline solutions (pH > 10 can induce ring cleavage and heat).

  • Collection:

    • Collect in a Carboy (HDPE or Glass) dedicated to "Organic Solvents + Toxic".

    • Do not fill >90% to allow for vapor expansion.

  • Labeling:

    • List all constituents (e.g., "Methanol 90%, this compound 10%").

    • Mark as "Flammable" (if solvent is flammable) and "Toxic".

Protocol C: Contaminated Debris (PPE & Sharps)
  • Gloves/Wipes: If heavily contaminated, treat as Solid Hazardous Waste (Protocol A). If trace contamination, place in the lab's solid hazardous debris bin (often a yellow or gray bin), not regular trash.

  • Sharps: Place needles/syringes in a red sharps container. The presence of 2-MNI does not change the standard sharps protocol unless the item is "grossly contaminated" (dripping), in which case the whole container goes to chemical incineration.

Part 4: Visual Decision Tree (Workflow)

The following diagram outlines the logical flow for categorizing and disposing of 2-MNI waste.

DisposalWorkflowStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / CrystallineStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidContamIs it Debris/PPE?Solid->ContamTraceTrace ContaminationContam->TraceWipes/GlovesGrossGross Contamination / PureContam->GrossSpill/Expired ReagentSolidBinHaz-Waste Debris BinTrace->SolidBinLabPackSegregated Lab Pack(HDPE Jar)Gross->LabPackIncinerateFINAL DISPOSAL:High-Temp IncinerationSolidBin->IncinerateLabPack->IncinerateSolventCheckCheck Solvent Compatibility(No Oxidizers!)Liquid->SolventCheckCarboyOrganic Waste Carboy(Label: Toxic + Flammable)SolventCheck->CarboyCompatibleCarboy->Incinerate

Figure 1: Decision matrix for segregating this compound waste streams to ensure proper incineration.

Part 5: Scientific Rationale & Incompatibilities

Why Incineration?

We do not use chemical neutralization (e.g., reduction with iron/acid) for disposal of 2-MNI in the laboratory.

  • Mechanism: Chemical reduction of the nitro group (

    
    ) yields the corresponding amine (
    
    
    ).
  • Risk: The resulting amino-imidazoles are often more toxic or unstable than the parent compound.

  • Solution: Incineration is the only method that guarantees the destruction of the imidazole ring, breaking it down into

    
    , 
    
    
    , and
    
    
    (which is captured by industrial scrubbers).
Critical Incompatibilities
Incompatible ClassExampleReaction Risk
Strong Oxidizers Peroxides, Nitric Acid, PermanganatesExplosion Risk. Nitro compounds are already partially oxidized; adding strong oxidizers can trigger rapid decomposition.[1]
Strong Bases NaOH (conc.), KOHDecomposition. High pH can degrade the imidazole ring, releasing heat.[1]
Reducing Agents Hydrides (LiAlH4), Zinc/HClToxic Byproducts. Generates amino-imidazoles.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12760: this compound.[1] Retrieved from [Link][1]

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: this compound.[1][2][4][5][7][8][9][10] Retrieved from [Link][1]

A Comprehensive Guide to the Safe Handling of 2-Methyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 2-Methyl-5-nitroimidazole. As a compound with incompletely characterized toxicological properties, adherence to stringent safety measures is paramount to ensure personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and precision in the laboratory.

Understanding the Hazard Profile

This compound (CAS No. 88054-22-2) is a beige solid that is classified as harmful if swallowed.[1][2] It is also known to cause potential irritation to the eyes, skin, respiratory system, and digestive tract.[1][3][4] A critical point to note is that the toxicological properties of this material have not been fully investigated, which necessitates a cautious and proactive approach to handling.[3][4]

Hazard Summary:

  • Acute Oral Toxicity: Harmful if swallowed.[2][5]

  • Irritation: May cause irritation to the eyes, skin, and respiratory tract.[1][3]

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1][3]

  • Chronic Effects: No information found.[3]

Given the gaps in the toxicological data, the principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be rigorously applied.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is a combination of robust engineering controls and appropriate personal protective equipment.

  • Ventilation: Always handle this compound in a well-ventilated area to keep airborne concentrations low.[1][3][4] For procedures that may generate dust, such as weighing or transferring solid material, a chemical fume hood is mandatory.

  • Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[1][3][4]

The selection of PPE is critical for preventing direct contact with the chemical. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Standard/Specification Rationale
Eyes/Face Chemical safety goggles or glasses with side shieldsOSHA 29 CFR 1910.133 or European Standard EN166Protects against accidental splashes and airborne particles that can cause eye irritation.[2][3][4]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)EC Directive 89/686/EEC and EN374Prevents skin contact and potential irritation.[5][6] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[6][7]
Body Laboratory coat or protective clothingN/AProvides a barrier against spills and contamination of personal clothing.[2][3][4]
Respiratory NIOSH/MSHA-approved respirator (if dust is generated)OSHA 29 CFR 1910.134 or European Standard EN 149Necessary when engineering controls cannot maintain exposure below acceptable levels or during spill cleanup.[3][4][7]
Procedural Workflow for Safe Handling

The following diagram and step-by-step guide outline the complete workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_setup Proceed once fully equipped handle_weigh 3. Weighing & Transfer (Minimize Dust Generation) prep_setup->handle_weigh Ensure hood is operational handle_exp 4. Experimental Use (Maintain Ventilation) handle_weigh->handle_exp Transfer to reaction vessel cleanup_decon 5. Decontaminate Surfaces & Equipment handle_exp->cleanup_decon Upon experiment completion cleanup_waste 6. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 7. Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

  • Preparation:

    • Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in the table above.

    • Prepare Workspace: Ensure the chemical fume hood is operational. If not using a fume hood, confirm adequate general ventilation.[1][3][4] Cover the work surface with absorbent, disposable bench paper.

  • Handling:

    • Weighing and Transfer: Conduct all weighing and transfer operations of the solid material within a chemical fume hood to contain any dust.[7]

    • Experimental Use: Keep the container tightly closed when not in use.[1][3][4] Avoid actions that could generate dust. If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Cleanup and Decontamination:

    • Spill Management: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[3][4] Ventilate the area of the spill.

    • Surface Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

  • Disposal:

    • Waste Segregation: All waste contaminated with this compound, including gloves, bench paper, and excess material, must be collected in a clearly labeled, sealed container.

    • Disposal Protocol: Dispose of chemical waste in accordance with all federal, state, and local regulations.[4] One recommended method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[7] Another option is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] Never dispose of this chemical down the drain.

  • Post-Handling:

    • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3][4][7] Do not eat, drink, or smoke in the laboratory.[2][5]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][4]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]
Storage and Incompatibilities
  • Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][4]

  • Incompatible Materials: Keep away from strong oxidizing agents.[2][3][4]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide.[3][4]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Material Safety Data Sheet - this compound, 99%. Cole-Parmer. [Link]

  • This compound | CAS#:88054-22-2. Chemsrc. [Link]

  • This compound MSDS 2015. Amzole. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-nitroimidazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-nitroimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.